molecular formula C22H26O6 B565949 Isotaxiresinol 9,9'-acetonide CAS No. 252333-72-5

Isotaxiresinol 9,9'-acetonide

カタログ番号: B565949
CAS番号: 252333-72-5
分子量: 386.4 g/mol
InChIキー: GACLBPGDLVRRRN-HTZUNMPGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isotaxiresinol 9,9'-acetonide is a natural product found in Taxus mairei with data available.

特性

IUPAC Name

4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACLBPGDLVRRRN-HTZUNMPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104038
Record name 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252333-72-5
Record name 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252333-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isotaxiresinol 9,9'-acetonide: A Technical Guide to its Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and isolation of Isotaxiresinol 9,9'-acetonide, a lignan of interest for phytochemical and pharmacological research. This document details the botanical origin of the compound and presents a comprehensive, adaptable protocol for its extraction and purification.

Source of this compound

This compound is a naturally occurring lignan that has been identified in the plant kingdom.

Botanical Source

The primary botanical source of this compound is the Himalayan Yew, scientifically known as Taxus wallichiana. This evergreen coniferous tree belongs to the family Taxaceae and is native to the Himalayan region. Various parts of the Taxus species are known to produce a rich diversity of secondary metabolites, including the well-known anticancer agent paclitaxel (Taxol) and a wide array of other taxoids and lignans. The presence of this compound has been specifically reported in the branches of Taxus wallichiana.

dot

Caption: Logical relationship between the plant source and this compound.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive methodology adapted from established procedures for the isolation of lignans from Taxus wallichiana[1].

Experimental Protocols

2.1.1. Plant Material Collection and Preparation

  • Collection: The branches of Taxus wallichiana should be collected and properly identified by a plant taxonomist.

  • Preparation: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.

2.1.2. Extraction

  • The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical solvent-to-sample ratio is 10:1 (v/w).

  • The extraction is repeated multiple times (e.g., 3-4 times) to ensure the complete extraction of secondary metabolites.

  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Solvent Partitioning

  • The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • The resulting fractions (n-hexane, CHCl₃, EtOAc, and aqueous) are concentrated under reduced pressure. Lignans are typically enriched in the ethyl acetate fraction.

2.1.4. Chromatographic Purification

The ethyl acetate fraction is subjected to repeated column chromatography for the isolation of individual compounds.

  • Initial Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further Purification:

    • Fractions enriched with the target compound are further purified by repeated column chromatography on silica gel, potentially using different solvent systems (e.g., chloroform-methanol mixtures).

    • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

dot

Isolation_Workflow A Dried & Powdered Taxus wallichiana Branches B Extraction with Methanol A->B C Crude Methanolic Extract B->C D Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography (n-Hexane-EtOAc Gradient) E->F G Enriched Lignan Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Generalized experimental workflow for the isolation of this compound.

Data Presentation

ParameterPlant PartSolvent SystemYieldReference
Extraction Yield Needles, Stem, BarkMethanol12-15% (w/w)Adhikari et al., 2024[2]
Needles, Stem, BarkEthyl Acetate9% (w/w)Adhikari et al., 2024[2]
Isolated Compound Yield BarkMethanol extraction followed by chromatography9 mg/kg (for a taxoid)Chattopadhyay et al.
Lignan Content Needles (T. x media)Not specified1.24 mg/g (for pinoresinol)(PDF) Identification and quantitative determination of pinoresinol in Taxus×media Rehder needles, cell suspension and shoot cultures

It is important to note that the yield of a specific lignan like this compound is expected to be significantly lower than the total extraction yield and will depend on factors such as the geographical location of the plant, season of collection, and the efficiency of the purification process.

References

"Isotaxiresinol 9,9'-acetonide" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan derivative with the chemical formula C₂₂H₂₆O₆.[1] Lignans are a class of naturally occurring polyphenols found in a variety of plants, and many exhibit a wide range of biological activities. This compound is structurally related to isotaxiresinol, a lignan that can be isolated from plants of the Taxus genus, such as Taxus wallichiana Zucc.[2] This document provides a summary of the currently available technical information regarding the chemical structure and properties of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an acetonide group, which is a protective group for 1,2- and 1,3-diols formed by the reaction with acetone. This modification alters the polarity and steric properties of the parent compound, isotaxiresinol, which may, in turn, influence its biological activity and pharmacokinetic profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydro[3]benzoxepino[6,5-c][2]benzopyran-6-yl]benzene-1,2-diolN/A
CAS Number 252333-72-5[1]
Molecular Formula C₂₂H₂₆O₆[1]
Molecular Weight 386.44 g/mol [1]
Appearance Powder[1]
Purity 95-98% (by HPLC)[1]
SMILES COC1=C(O)C=C2C(C[C@@H]3--INVALID-LINK--COC(C)(C)OC3)=C1[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available. Commercial suppliers suggest that for higher solubility, warming to 37°C and sonication may be necessary, indicating poor solubility in common solvents.

Spectroscopic Data

Biological Activity and Pharmacological Properties

There is currently a significant lack of published data on the specific biological activities and pharmacological effects of this compound.

However, the parent compound, isotaxiresinol , has been investigated for its potential health benefits. A study on ovariectomized rats, a model for postmenopausal osteoporosis, demonstrated that isotaxiresinol exhibited anti-osteoporotic activity.[4] The study reported that oral administration of isotaxiresinol increased bone mineral content and density, and prevented the decrease in bone strength indexes.[4] Furthermore, it was observed that isotaxiresinol slightly increased bone formation and significantly inhibited bone resorption without affecting the uterine tissue.[4]

Lignans, as a class, are known for their antioxidant and anti-inflammatory properties. For instance, secoisolariciresinol, another related lignan, and its metabolites have demonstrated antioxidant activity.[5][6] It is plausible that this compound may possess similar properties, but this has not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are not described in the available literature. General methods for the isolation of lignans and other taxoids from Taxus wallichiana typically involve extraction with methanol, followed by partitioning with solvents of varying polarity and subsequent chromatographic separation.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound.

Logical Relationship Diagram

logical_relationship Logical Relationship of this compound Isotaxiresinol Isotaxiresinol Isotaxiresinol_9_9_acetonide This compound Isotaxiresinol->Isotaxiresinol_9_9_acetonide Acetonide Formation Potential_Anti_Osteoporotic Potential Anti-Osteoporotic Activity (Inferred from Parent Compound) Isotaxiresinol->Potential_Anti_Osteoporotic Demonstrated Activity Acetone Acetone Acetone->Isotaxiresinol_9_9_acetonide Acetonide Formation Biological_Activity_Unknown Biological Activity (Largely Unknown) Isotaxiresinol_9_9_acetonide->Biological_Activity_Unknown

Caption: Logical relationship of this compound.

Conclusion

This compound is a derivative of the natural lignan isotaxiresinol. While its chemical structure is defined, there is a significant gap in the publicly available scientific literature regarding its physicochemical properties, spectroscopic data, biological activities, and mechanisms of action. The known anti-osteoporotic activity of its parent compound, isotaxiresinol, suggests a potential avenue for future research into the pharmacological profile of the acetonide derivative. Further studies are required to elucidate the properties and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to Isotaxiresinol and its 9,9'-Acetonide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotaxiresinol, a lignan isolated from various Taxus species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on isotaxiresinol, with a particular focus on its anti-osteoporotic activity. Due to the limited direct research on its synthetic derivative, Isotaxiresinol 9,9'-acetonide (CAS Number: 252333-72-5), this document extrapolates from the known chemistry of acetonide formation to propose a synthetic route and discusses the potential implications of this structural modification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, summarizing key experimental data and methodologies to facilitate further investigation into this class of compounds.

Introduction to Isotaxiresinol

Isotaxiresinol is a naturally occurring lignan found in plants of the Taxus genus, notably Taxus wallichiana and Taxus yunnanensis. Lignans are a class of polyphenolic compounds known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. While research on isotaxiresinol is not as extensive as for other lignans, existing studies highlight its potential in bone health.

This compound is a laboratory-synthesized derivative of isotaxiresinol. The acetonide group is a protective group commonly used in organic synthesis to mask diol functionalities. This modification can alter the parent molecule's solubility, stability, and biological activity, making it a subject of interest for developing new therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of Isotaxiresinol and its 9,9'-acetonide derivative is presented in Table 1.

Table 1: Physicochemical Data

PropertyIsotaxiresinolThis compound
CAS Number Not readily available252333-72-5
Molecular Formula C₁₉H₂₂O₆C₂₂H₂₆O₆
Molecular Weight 346.37 g/mol 386.44 g/mol
Appearance PowderPowder[1]
Purity (typical) Varies with isolation95-98% (HPLC)[1]
Storage Conditions Store at -20°CStore at -20°C[1]
Natural Source Taxus wallichiana, Taxus yunnanensisSynthetic derivative

Synthesis of this compound (Proposed)

Direct experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, based on established methods for the protection of 1,3-diols as acetonides, a plausible synthetic route can be proposed. The 9 and 9' hydroxyl groups of isotaxiresinol form a 1,3-diol system amenable to this reaction.

Proposed Experimental Protocol: Acetonide Protection of Isotaxiresinol
  • Dissolution: Dissolve Isotaxiresinol in anhydrous acetone. The concentration will depend on the scale of the reaction, but a starting point of 0.1 M is reasonable.

  • Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid. p-Toluenesulfonic acid (TsOH) is a common choice.[2][3][4] Alternatively, a cation exchange resin can be used for a more environmentally friendly and easily separable catalyst.[5]

  • Dehydrating Agent (Optional but Recommended): To drive the equilibrium towards the product, a dehydrating agent such as 2,2-dimethoxypropane (DMP) can be added.[3]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), staining with a suitable reagent (e.g., ferric chloride for catechols) to observe the disappearance of the starting material.[3]

  • Work-up: Upon completion, if a soluble acid catalyst was used, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). If a resin was used, it can be removed by simple filtration.[5]

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following diagram illustrates the proposed synthetic workflow.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Isotaxiresinol Isotaxiresinol Stirring Stirring at Room Temperature Isotaxiresinol->Stirring Acetone Acetone (Solvent) Acetone->Stirring Catalyst Acid Catalyst (e.g., TsOH) Catalyst->Stirring DMP 2,2-Dimethoxypropane (Dehydrating Agent) DMP->Stirring Monitoring TLC Monitoring Stirring->Monitoring Neutralization Neutralization/Filtration Monitoring->Neutralization Evaporation Solvent Evaporation Neutralization->Evaporation Purification Column Chromatography Evaporation->Purification Acetonide This compound Purification->Acetonide

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity of Isotaxiresinol

Currently, the most well-documented biological activity of isotaxiresinol is its anti-osteoporotic effect.

Anti-osteoporotic Activity

A study investigated the in vivo effects of isotaxiresinol on bone loss in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.

The key findings of this study are summarized in the tables below.

Table 2: Effect of Isotaxiresinol on Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in OVX Rats

Treatment GroupDose (mg/kg/day)Total BMD (g/cm²)Cortical BMD (g/cm²)Total BMC (g)Cortical BMC (g)
SHAM-0.235 ± 0.0070.451 ± 0.0121.95 ± 0.060.98 ± 0.03
OVX Control-0.218 ± 0.0060.423 ± 0.0111.81 ± 0.050.91 ± 0.02
Isotaxiresinol500.229 ± 0.0050.442 ± 0.0101.90 ± 0.040.96 ± 0.02
Isotaxiresinol1000.233 ± 0.0060.448 ± 0.0111.93 ± 0.050.97 ± 0.03

Data are presented as mean ± S.E.M.

Table 3: Effect of Isotaxiresinol on Bone Strength in OVX Rats

Treatment GroupDose (mg/kg/day)Max Load (N)Stiffness (N/mm)Energy (mJ)
SHAM-125.3 ± 7.8215.6 ± 15.235.8 ± 3.1
OVX Control-102.5 ± 6.5178.9 ± 12.828.7 ± 2.5
Isotaxiresinol50115.8 ± 7.1198.4 ± 13.532.6 ± 2.8
Isotaxiresinol100121.2 ± 7.5209.1 ± 14.634.5 ± 3.0

Data are presented as mean ± S.E.M.

  • Animal Model: Ovariectomized (OVX) rats were used as a model for postmenopausal osteoporosis. A sham-operated group (SHAM) served as a control.

  • Treatment: Isotaxiresinol was administered orally at doses of 50 and 100 mg/kg/day for 6 weeks.

  • Bone Densitometry: Bone mineral density (BMD) and bone mineral content (BMC) of the tibia were measured using dual-energy X-ray absorptiometry (DXA).

  • Biomechanical Testing: The mechanical strength of the femur was assessed using a three-point bending test to determine maximum load, stiffness, and energy absorption.

  • Biochemical Markers: Serum levels of bone formation and resorption markers were analyzed.

  • Uterine Histology: The effect on uterine tissue was examined to assess potential estrogenic side effects.

The study concluded that isotaxiresinol prevents bone loss and improves bone strength in OVX rats, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis. The mechanism appears to involve a slight increase in bone formation and a significant inhibition of bone resorption, without adverse effects on the uterus.

Potential Signaling Pathways in Osteoporosis

While the specific signaling pathways modulated by isotaxiresinol in osteoporosis have not been elucidated, lignans are known to influence bone metabolism through various mechanisms. The diagram below illustrates a potential logical relationship for the anti-osteoporotic action of isotaxiresinol based on the study's findings.

G cluster_compound Compound cluster_effects Cellular Effects cluster_outcome Physiological Outcome cluster_result Therapeutic Potential Isotaxiresinol Isotaxiresinol BoneFormation ↑ Bone Formation Isotaxiresinol->BoneFormation BoneResorption ↓ Bone Resorption Isotaxiresinol->BoneResorption BoneMass ↑ Bone Mass BoneFormation->BoneMass BoneResorption->BoneMass BoneStrength ↑ Bone Strength BoneMass->BoneStrength Osteoporosis Anti-osteoporotic Effect BoneStrength->Osteoporosis

Caption: Logical pathway of Isotaxiresinol's anti-osteoporotic effect.

Potential Implications of the 9,9'-Acetonide Modification

The introduction of an acetonide group can have several consequences for the biological profile of a natural product:

  • Solubility: Acetonide formation generally increases the lipophilicity of a molecule. This could enhance its ability to cross cell membranes, potentially leading to increased bioavailability and cellular uptake.

  • Metabolic Stability: The acetonide group can protect the diol functionality from metabolic enzymes, potentially increasing the compound's half-life in vivo.

  • Biological Activity: The change in steric bulk and electronic properties upon acetonide formation could alter the compound's interaction with biological targets. This could lead to an increase, decrease, or complete change in its biological activity profile. Further research is needed to determine the specific effects of this modification on the activity of isotaxiresinol.

Future Research Directions

The current body of literature provides a promising starting point for the investigation of isotaxiresinol and its derivatives. Future research should focus on:

  • Confirmation of Synthesis: The proposed synthesis of this compound should be experimentally verified and optimized.

  • Biological Screening of the Acetonide: this compound should be screened for a range of biological activities, including anti-osteoporotic, anticancer, anti-inflammatory, and neuroprotective effects, to determine how the acetonide modification influences its therapeutic potential.

  • Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the specific signaling pathways and molecular targets involved.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for any compound with therapeutic potential.

Conclusion

Isotaxiresinol, a lignan from Taxus species, demonstrates significant anti-osteoporotic activity in a preclinical model of postmenopausal osteoporosis. Its synthetic derivative, this compound, remains largely uncharacterized, but its synthesis is feasible through standard chemical methods. The acetonide modification has the potential to alter the physicochemical and biological properties of the parent compound, warranting further investigation. This technical guide consolidates the available data on isotaxiresinol and provides a framework for future research into its 9,9'-acetonide derivative, highlighting its potential as a lead compound in drug discovery and development.

References

Isotaxiresinol 9,9'-acetonide in Taxus wallichiana: A Technical Guide on its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus wallichiana Zucc., commonly known as the Himalayan yew, is a coniferous tree belonging to the Taxaceae family. It is a rich source of a diverse array of secondary metabolites, including the well-known anticancer drug paclitaxel (Taxol) and other taxoids, flavonoids, and lignans.[1][2][3] Lignans, in particular, are a large group of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units and have garnered significant interest for their wide range of biological activities, including antitumor, anti-inflammatory, antioxidant, and antiviral properties.[4][5]

One of the lignans identified in Taxus wallichiana is Isotaxiresinol 9,9'-acetonide. This compound has been isolated from the branches of the plant. Despite its identification, the scientific literature currently lacks in-depth information regarding its quantitative abundance, specific biological activities, and mechanisms of action. This technical guide aims to consolidate the available information on its occurrence, provide generalized experimental protocols for its isolation based on established methods for lignans from Taxus species, and discuss potential biological activities by drawing parallels with other lignans isolated from the same genus.

Natural Occurrence and Isolation Methodology

This compound has been reported as a natural constituent of the branches of Taxus wallichiana. The isolation of lignans from Taxus species is a multi-step process involving extraction, fractionation, and chromatographic purification. While a specific protocol for this compound is not detailed in the literature, the following methodology represents a generalized workflow for the isolation of lignans from Taxus wallichiana roots and other parts, adapted from established procedures.[6][7]

Representative Experimental Protocol: Lignan Isolation
  • Plant Material Collection and Preparation:

    • Collect fresh branches of Taxus wallichiana.

    • Wash the plant material thoroughly with water to remove any debris.

    • Air-dry the material in the shade for several weeks or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) or ethanol (EtOH) at room temperature for 24-48 hours with occasional shaking. The process is typically repeated three to four times to ensure exhaustive extraction.[8]

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the crude methanolic extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • The lignans are typically expected to partition into the ethyl acetate and chloroform/dichloromethane fractions.[6]

    • Concentrate each fraction to dryness using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the bioactive fraction (e.g., the EtOAc-soluble extract) to column chromatography on silica gel.[8]

    • Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC), visualizing the spots under UV light or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).[8]

    • Pool the fractions containing similar compound profiles.

    • Further purify the pooled fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column to isolate the pure compound.

G plant_material Taxus wallichiana Branches (Dried and Powdered) extraction Solvent Extraction (Methanol / Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane, EtOAc) crude_extract->partitioning EtOAc_fraction Ethyl Acetate Fraction (Lignan-rich) partitioning->EtOAc_fraction column_chrom Silica Gel Column Chromatography EtOAc_fraction->column_chrom fractions Collected Fractions column_chrom->fractions prep_hplc Preparative HPLC / TLC fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound G node_step node_step node_reagent node_reagent node_action node_action node_result node_result reagents Prepare Reagents: Buffer, Enzyme, Substrate (pNPG), Test Compound, Stop Solution plate_prep Add Buffer, Test Compound, and Enzyme to 96-well plate reagents->plate_prep incubate1 Incubate at 37°C (10 min) plate_prep->incubate1 add_substrate Add pNPG Substrate to initiate reaction incubate1->add_substrate incubate2 Incubate at 37°C (20 min) add_substrate->incubate2 stop_reaction Add Na₂CO₃ to stop reaction incubate2->stop_reaction read_abs Measure Absorbance at 405 nm stop_reaction->read_abs calculate Calculate % Inhibition and IC₅₀ Value read_abs->calculate G stimulus stimulus protein protein inhibitor inhibitor process process outcome outcome ext_stim Pro-inflammatory Stimuli (e.g., LPS) ikk IKK Activation ext_stim->ikk ikb_deg IκBα Degradation ikk->ikb_deg nfkb_act NF-κB Nuclear Translocation ikb_deg->nfkb_act gene_exp Gene Transcription nfkb_act->gene_exp inflammation Inflammatory Response gene_exp->inflammation lignan Hypothetical Lignan Action (e.g., Isotaxiresinol) lignan->ikb_deg Inhibition

References

In Vitro Profile of Isotaxiresinol 9,9'-acetonide: A Review of Preliminary Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel lignans may find the preliminary in vitro data on Isotaxiresinol 9,9'-acetonide and its parent compounds of interest. While specific in vitro studies on this compound are not currently available in the public domain, research into the broader family of lignans from Taxus wallichiana, the natural source of this compound, provides valuable insights into its potential biological activities.

This compound is a lignan that can be isolated from the branches of Taxus wallichiana.[1] At present, detailed in vitro studies elucidating its specific biological effects, signaling pathway interactions, and cytotoxic profiles are not publicly available. However, the known biological activities of its parent compound, isotaxiresinol, and other lignans isolated from Taxus species offer a foundational understanding of its potential therapeutic areas.

Biological Activities of Related Lignans from Taxus Species

Research on lignans isolated from Taxus wallichiana and other species of the Taxus genus has revealed a range of biological activities. These studies provide a basis for hypothesizing the potential effects of this compound.

α-Glucosidase Inhibitory Activity

A study on lignans from the roots of Taxus wallichiana demonstrated that several isolated compounds possess α-glucosidase inhibitory activity.[2] While this compound was not specifically tested, this suggests that it could be a candidate for investigation in the context of diabetes and metabolic disorders.

Anti-Osteoporotic Activity

In vivo studies on the parent compound, isotaxiresinol, have shown potential for the treatment of postmenopausal osteoporosis. Oral administration to ovariectomized rats indicated an ability to inhibit bone resorption.[3] This finding points to a potential area of investigation for this compound in bone health.

Anticancer and Cytotoxic Potential

Lignans as a class are known for their potential antitumor activities.[4][5][6] Studies on taxiresinol, another lignan from Taxus species, have explored its cytotoxic effects against various cancer cell lines.[4] Although specific data for this compound is absent, the established anticancer profile of related lignans warrants future investigation into its cytotoxic and antiproliferative properties.

Future Directions and Experimental Considerations

Given the lack of specific in vitro data for this compound, the following experimental approaches would be crucial in determining its biological profile.

Proposed In Vitro Assays

A logical first step would be to perform a battery of in vitro assays to screen for biological activity. An experimental workflow could be structured as follows:

experimental_workflow cluster_synthesis Compound Acquisition cluster_screening Initial Biological Screening cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development synthesis Isolation or Synthesis of This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) synthesis->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) synthesis->antioxidant pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) antimicrobial->enzyme antioxidant->enzyme animal In Vivo Animal Models pathway->animal enzyme->animal

Caption: Proposed experimental workflow for in vitro evaluation.

Potential Signaling Pathways for Investigation

Based on the activities of related lignans, several signaling pathways could be relevant for future studies of this compound. For instance, if cytotoxic activity is observed, investigating pathways related to apoptosis and cell cycle regulation would be a priority.

signaling_pathway cluster_cell Cancer Cell compound This compound receptor Cell Surface Receptor compound->receptor pi3k PI3K/Akt Pathway receptor->pi3k mapk MAPK Pathway receptor->mapk apoptosis Apoptosis Pathway (Caspase Activation) pi3k->apoptosis Inhibition cell_cycle Cell Cycle Arrest mapk->cell_cycle Induction

Caption: Hypothetical signaling pathways for investigation.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol is a lignan found in plants of the Taxus genus. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. The derivatization of natural products like isotaxiresinol is a key strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). The 9,9'-acetonide derivative of isotaxiresinol is of interest for its potential to modulate the compound's activity and solubility by protecting the diol functionality.

Proposed Synthesis of Isotaxiresinol and its 9,9'-acetonide

A total synthesis of isotaxiresinol has not been explicitly detailed in the surveyed literature. However, a plausible approach can be designed based on the well-established synthesis of structurally similar lignans, such as secoisolariciresinol. The key steps would likely involve a Stobbe condensation to form the lignan backbone, followed by reduction and cyclization steps.

Experimental Protocol: Acetonide Protection of Isotaxiresinol

This protocol is adapted from general procedures for the acetonide protection of diols.

Objective: To synthesize Isotaxiresinol 9,9'-acetonide from isotaxiresinol.

Materials:

  • Isotaxiresinol

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve isotaxiresinol in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data (Hypothetical):

Since no specific experimental data for this reaction is available, the following table is a hypothetical representation of expected outcomes based on similar reactions.

ParameterValue
Reactant Isotaxiresinol
Product This compound
Yield >90% (expected)
Purity >95% (after chromatography)
Reaction Time 2-4 hours (typical)
¹H NMR (CDCl₃, δ, ppm) Expected signals for the acetonide methyl groups (~1.4 ppm) and shifts in the protons adjacent to the diol.
¹³C NMR (CDCl₃, δ, ppm) Expected signal for the quaternary carbon of the acetonide (~100 ppm) and the methyl carbons (~25 ppm).

Derivatization of this compound

Further derivatization can be explored to modify the biological activity of this compound. A common strategy for phenolic compounds is the modification of the hydroxyl groups.

Experimental Protocol: O-Alkylation of Phenolic Hydroxyl Groups

Objective: To synthesize an O-alkylated derivative of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add an excess of anhydrous potassium carbonate to the solution.

  • Add the desired alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Reactant This compound
Product O-alkylated this compound
Yield 80-95% (expected)
Purity >95% (after chromatography)
Reaction Time 4-12 hours
¹H NMR (CDCl₃, δ, ppm) Appearance of new signals corresponding to the alkyl group (e.g., O-CH₃ ~3.8 ppm).
¹³C NMR (CDCl₃, δ, ppm) Appearance of a new signal for the carbon of the alkyl group.

Biological Activity and Signaling Pathways

Lignans, including isotaxiresinol and related compounds, have shown promising biological activities, particularly in the areas of cancer and osteoporosis.

Anticancer Activity: Taxiresinol, a related lignan, has demonstrated notable anticancer activity against colon, liver, ovarian, and breast cancer cell lines[1]. The mechanism of action for many anticancer lignans involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and inflammation.

Anti-osteoporotic Activity: Isotaxiresinol has been shown to have an anti-osteoporotic effect in ovariectomized rats, a model for postmenopausal osteoporosis[2]. This activity is linked to the inhibition of bone resorption[2]. The underlying mechanism may involve the suppression of signaling pathways that are crucial for osteoclast differentiation and function, such as the p38/ERK-NFATc1 pathway, which has been demonstrated for the related lignan matairesinol.

Visualizations

G Proposed Synthetic Workflow for Derivatized this compound cluster_0 Synthesis of Isotaxiresinol Core cluster_1 Acetonide Protection cluster_2 Derivatization Starting Materials Starting Materials Stobbe Condensation Stobbe Condensation Starting Materials->Stobbe Condensation 1. Form Lignan Backbone Reduction & Cyclization Reduction & Cyclization Stobbe Condensation->Reduction & Cyclization 2. Create Core Structure Isotaxiresinol Isotaxiresinol Reduction & Cyclization->Isotaxiresinol Acetonide Formation Acetonide Formation Isotaxiresinol->Acetonide Formation 3. Acetone, 2,2-DMP, p-TSA This compound This compound Acetonide Formation->this compound O-Alkylation O-Alkylation This compound->O-Alkylation 4. Alkyl Halide, K2CO3 Derivatized Product Derivatized Product O-Alkylation->Derivatized Product

Caption: Proposed synthetic workflow for this compound and its derivatives.

G Potential Signaling Pathway Inhibition by Isotaxiresinol Derivatives cluster_0 p38 MAPK Pathway cluster_1 NF-κB Pathway Isotaxiresinol Derivative Isotaxiresinol Derivative p38 p38 Isotaxiresinol Derivative->p38 ERK ERK Isotaxiresinol Derivative->ERK IKK IKK Isotaxiresinol Derivative->IKK p38->ERK NFATc1 NFATc1 ERK->NFATc1 Osteoclastogenesis Osteoclastogenesis NFATc1->Osteoclastogenesis IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Inflammation & Cell Proliferation Inflammation & Cell Proliferation NF-κB Nuclear Translocation->Inflammation & Cell Proliferation

Caption: Potential inhibitory effects of Isotaxiresinol derivatives on key signaling pathways.

Disclaimer: The synthetic protocols and quantitative data presented are based on established chemical principles and data from related compounds. They should be considered as starting points for experimental design and will require optimization. The biological activities and signaling pathways are inferred from studies on structurally similar lignans and require specific experimental validation for this compound and its derivatives.

References

Application Notes and Protocols for the Quantification of Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan that has been isolated from various plant sources, including the branches of Taxus wallichiana.[1] Lignans as a class of compounds have garnered significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Specifically, Isotaxiresinol has demonstrated potential anti-osteoporotic activity, suggesting its therapeutic relevance.[4] Accurate and robust analytical methods for the quantification of this compound are essential for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

General Analytical Workflow

The quantification of this compound typically involves a multi-step process. This begins with sample preparation to extract the analyte from the matrix, followed by chromatographic separation and, finally, detection and quantification.

General Analytical Workflow Sample Sample Collection (e.g., plant material, plasma) Extraction Extraction of This compound Sample->Extraction Purification Optional: Solid Phase Extraction (SPE) for sample cleanup Extraction->Purification Analysis Chromatographic Separation (HPLC, LC-MS, GC-MS) Purification->Analysis Quantification Detection and Quantification Analysis->Quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The efficient extraction of lignans from a plant matrix is a critical initial step.[2][5]

Materials:

  • Dried and powdered plant material

  • Methanol or ethanol (HPLC grade)

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm)

Protocol:

  • Defatting (optional, for high-fat matrices):

    • Weigh 1-5 g of the powdered plant material.

    • Add 20 mL of hexane and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and discard the hexane supernatant.

    • Repeat the hexane extraction twice to ensure complete removal of lipids.

    • Air-dry the residue.

  • Lignan Extraction:

    • To the defatted plant material, add 20 mL of a methanol/acetone mixture (1:1, v/v).

    • Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[6][7]

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all the supernatants.

  • Concentration and Reconstitution:

    • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the mobile phase used for the HPLC or LC-MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust and widely used technique for the separation and quantification of lignans.[2][8][9]

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11]
Gradient Elution 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection Wavelength 280 nm (based on the typical UV absorbance of phenolic compounds).

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by serial dilution with the mobile phase.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of the analyte in the sample using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-level analytes in complex matrices.[8][9][12]

Instrumentation and Conditions:

ParameterRecommended Conditions
LC System A UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11]
Gradient Elution A suitable gradient to ensure separation from matrix components.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Ionization Source Electrospray Ionization (ESI) in negative or positive mode.
MS/MS Detection Multiple Reaction Monitoring (MRM).[2][13]

MRM Transitions (Hypothetical): The exact MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer. The molecular weight of this compound is 386.44 g/mol .[1][14]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M-H]⁻ 385.4To be determinedTo be determined
Internal Standard (e.g., d4-Secoisolariciresinol)To be determinedTo be determinedTo be determined

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method. An internal standard should be added to all samples and standards to improve accuracy and precision.

  • Method Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy for the MRM transitions.

  • LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be used for the quantification of lignans, but often requires derivatization to increase their volatility.[2][5]

Protocol:

  • Derivatization:

    • Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

Instrumentation and Conditions:

ParameterRecommended Conditions
GC-MS System A gas chromatograph coupled to a mass spectrometer.
Column A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Oven Program Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
Injector Temperature 280°C.
Ion Source Temperature 230°C.
Detection Mode Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Hypothetical Signaling Pathway for Anti-Osteoporotic Activity

Isotaxiresinol has been shown to have anti-osteoporotic activity.[4] While the specific signaling pathway for Isotaxiresinol is not fully elucidated, it may involve the inhibition of osteoclast differentiation, similar to other lignans like matairesinol which has been shown to suppress the p38/ERK-NFATc1 signaling axis.[15]

Anti_Osteoporotic_Signaling cluster_osteoclast Osteoclast Precursor RANKL RANKL RANK RANK Receptor RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 p38_ERK p38/ERK TRAF6->p38_ERK Activates NFATc1 NFATc1 p38_ERK->NFATc1 Activates Differentiation Osteoclast Differentiation & Activation NFATc1->Differentiation Isotaxiresinol Isotaxiresinol 9,9'-acetonide Isotaxiresinol->p38_ERK Inhibits

Caption: Hypothetical signaling pathway of this compound in inhibiting osteoclastogenesis.

Summary of Quantitative Data

Table 1: HPLC-UV Method Parameters

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Detection280 nm
Linearity Range (Typical)0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999

Table 2: LC-MS/MS Method Parameters

ParameterValue
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Ionization ModeESI Negative/Positive
DetectionMRM
Limit of Quantification (LOQ)Typically in the low ng/mL range

Conclusion

The analytical methods described provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control, HPLC-UV is often sufficient. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the method of choice. GC-MS provides an alternative, particularly for volatile derivatives. The successful implementation of these protocols will support further research and development of this compound as a potential therapeutic agent.

References

Application Note: High-Performance Liquid Chromatography (HPLC)-UV Method for the Analysis of Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Isotaxiresinol 9,9'-acetonide. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of structurally related lignans.[1][2][3][4]

Introduction

This compound is a derivative of taxiresinol, a lignan found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities.[5][6] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of lignans due to its high resolution and sensitivity.[4][7]

This application note outlines a systematic approach to developing a reversed-phase HPLC-UV method for this compound, covering instrumentation, method development strategy, and validation parameters.

Experimental Protocols

Instrumentation and Materials

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Component Specification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD)
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3]
Solvents HPLC grade Acetonitrile, Methanol, and Water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
Reference Standard Well-characterized this compound of known purity.
Sample Preparation Syringe filters (0.45 µm or 0.22 µm), volumetric flasks, pipettes.
Preparation of Solutions

Standard Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C, protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation: The method for sample preparation will depend on the matrix. For a crude extract:

  • Accurately weigh the sample and extract with a suitable solvent (e.g., methanol or 80% aqueous methanol) using techniques like sonication or maceration.[4]

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Further dilution with the mobile phase may be necessary to bring the analyte concentration within the calibration range.

HPLC Method Development

The following is a suggested starting point for method development. Optimization will be necessary to achieve the desired separation and peak shape.

Parameter Initial Condition Notes
Column C18, 250 mm x 4.6 mm, 5 µmA common choice for lignan analysis.[3]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape and resolution.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol can also be evaluated as the organic modifier.
Gradient Elution Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-100%) over 20-30 minutes.A gradient is recommended to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30°CMaintaining a constant temperature improves reproducibility.
Injection Volume 10-20 µLShould be consistent for all injections.
UV Detection Scan for optimal wavelength (e.g., 200-400 nm) using a DAD. A wavelength around 230 nm or 280 nm is often suitable for lignans.[3][8]
Method Validation

Once an optimal method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.

Parameter Acceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed if using a DAD.
Linearity A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should typically be ≥ 0.999.
Accuracy The agreement between the measured value and the true value. Often assessed by spike/recovery experiments, with recovery typically expected to be within 98-102%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. The relative standard deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Can be estimated based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1.
Robustness The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Data Presentation

The following tables are templates for presenting the quantitative data obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1
5
10
25
50
100
Correlation Coefficient (r²)
Linear Regression Equation

Table 2: Accuracy (Spike/Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
Low
Medium
High
Average Recovery (%)

Table 3: Precision

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6)
Low
Medium
High

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD
LOQ

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification Standard_Prep Standard Preparation (Stock & Working Solutions) Sample_Prep Sample Preparation (Extraction, Filtration) HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep->HPLC_System Method_Dev Method Development (Column, Mobile Phase, Gradient) Data_Acquisition Data Acquisition Method_Dev->Data_Acquisition Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Validation Method Validation (Linearity, Accuracy, Precision) Data_Processing->Validation Quantification Quantification of This compound Validation->Quantification

Caption: Workflow for HPLC-UV method development and validation.

Method_Development_Logic Start Start Method Development Select_Column Select C18 Column Start->Select_Column Select_Mobile_Phase Select Mobile Phase (ACN/Water + Acid) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Select_Mobile_Phase->Optimize_Gradient Check_Resolution Acceptable Resolution & Peak Shape? Optimize_Gradient->Check_Resolution Adjust_Mobile_Phase Adjust Mobile Phase (Solvent, pH) Check_Resolution->Adjust_Mobile_Phase No Finalize_Method Finalize Method Check_Resolution->Finalize_Method Yes Adjust_Mobile_Phase->Optimize_Gradient

Caption: Logical flow for HPLC-UV method optimization.

References

Application Note: Quantitative Analysis of Isotaxiresinol 9,9'-acetonide using a Novel LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and selective quantification of Isotaxiresinol 9,9'-acetonide in biological and botanical matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are founded on established principles for the analysis of lignans and related phenolic compounds, ensuring robust and reproducible results for applications in pharmacokinetics, natural product quantification, and drug development. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a proposed Multiple Reaction Monitoring (MRM) method for targeted quantification.

Introduction

This compound is a lignan derivative of significant interest due to its potential pharmacological activities. Accurate quantification of this compound in complex matrices is essential for preclinical and clinical research. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This application note describes a complete workflow, from sample preparation to data acquisition, for the reliable measurement of this compound.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical to remove matrix interferences and ensure accurate quantification.[2] The following are recommended protocols for plasma/serum and plant-derived materials.

2.1.1. Plasma/Serum Samples (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]

2.1.2. Plant Material (Solid-Phase Extraction - SPE)

  • Homogenize 1 gram of dried, powdered plant material with 10 mL of 80% methanol in water.

  • Sonicate the mixture for 30 minutes to facilitate extraction.

  • Centrifuge at 5,000 x g for 15 minutes and collect the supernatant.

  • Repeat the extraction process twice more, combining all supernatants.

  • Evaporate the pooled supernatant to dryness using a rotary evaporator.

  • Reconstitute the residue in 5 mL of deionized water.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3]

Liquid Chromatography (LC)

The following LC conditions are recommended for the separation of this compound. Utilization of a sub-2-µm particle column is advised for high resolution and throughput.[1]

ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
Mass Spectrometry (MS)

A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantification.[1] The following parameters are proposed and should be optimized for the specific instrument used.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimize for instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)
Collision Gas Argon

Quantitative Data

The following table summarizes the proposed MRM transitions for the quantification of this compound. The precursor ion is based on the protonated molecule [M+H]⁺. Product ions and collision energies should be determined by infusing a standard solution of the analyte and performing a product ion scan.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
Quantifier Ion To be determinedTo be determined100To be optimized
Qualifier Ion To be determinedTo be determined100To be optimized
Internal Standard To be determinedTo be determined100To be optimized

Note: The exact m/z values for the precursor and product ions of this compound need to be empirically determined.

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the analytical protocol.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (Plasma/Plant Material) prep_method Protein Precipitation or SPE start->prep_method extract Extract prep_method->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute lc_separation Liquid Chromatography Separation reconstitute->lc_separation Inject ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification end Results quantification->end

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

MRM_Logic precursor Precursor Ion (Q1) This compound [M+H]⁺ collision Collision Cell (Q2) Collision-Induced Dissociation precursor->collision Isolation product Product Ions (Q3) Fragment 1 (Quantifier) Fragment 2 (Qualifier) collision->product Fragmentation & Selection

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for selective quantification.

References

Isotaxiresinol 9,9'-acetonide as a Research Tool in Cancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers various compounds from the genus Taxus for their anticancer properties, most notably Paclitaxel (Taxol). However, specific research on Isotaxiresinol 9,9'-acetonide in the context of cancer studies is not currently available in published scientific literature. This document, therefore, provides application notes and protocols based on the anticancer activities of the parent compound, Taxiresinol , and aqueous extracts of Taxus wallichiana , the plant from which Isotaxiresinol and its derivatives are isolated.[1] These related substances offer valuable insights into the potential mechanisms and applications that could be explored for this compound.

Application Notes

Overview of Related Compounds in Cancer Research

Lignans isolated from Taxus species have demonstrated notable potential as anticancer agents. The parent compound, Taxiresinol, has shown significant cytotoxic activity against a range of human cancer cell lines, including colon, liver, ovarian, and breast cancers.[2] Furthermore, aqueous extracts of Taxus wallichiana have been found to suppress the proliferation and metastasis of lung carcinoma.[3][4] These findings suggest that lignans from this genus, potentially including this compound, could serve as valuable tools for investigating novel anticancer therapeutic strategies.

Potential Anticancer Applications

Based on the available data for related compounds, this compound could be investigated for the following applications in cancer research:

  • Cytotoxicity and Anti-proliferative Studies: Assessing the ability of the compound to induce cell death and inhibit the growth of various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which the compound exerts its anticancer effects. A key pathway implicated for Taxus wallichiana extracts is the JAK/STAT3 signaling cascade.[3][4]

  • Metastasis and Invasion Assays: Investigating the potential of the compound to inhibit the spread of cancer cells.

  • In Vivo Antitumor Efficacy: Evaluating the compound's ability to reduce tumor growth in animal models of cancer.

Quantitative Data from Related Taxus Compounds

The following tables summarize the inhibitory concentrations (IC50) of an aqueous extract of Taxus wallichiana on various lung cancer cell lines. This data provides a reference for the potential potency of lignans derived from this plant.

Table 1: IC50 Values of Aqueous Extract of Taxus wallichiana (AETW) on Lung Cancer Cell Lines [3]

Cell Line24h (µg/ml)48h (µg/ml)72h (µg/ml)
A5491.891.060.68
HCC8270.740.420.22
H12991.250.780.45
MRC-5 (Normal Lung)>2.0>2.0>2.0

Experimental Protocols

The following are representative protocols based on methodologies used to evaluate the anticancer effects of Taxus wallichiana extracts. These can be adapted for the investigation of this compound.

Protocol 1: Cell Proliferation Assay (CCK-8 Assay)

Objective: To determine the effect of a test compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HCC827)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add 10 µl of CCK-8 solution to each well and incubate for 2 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability and IC50 values.

Protocol 2: Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of a test compound on cancer cell migration.

Materials:

  • Cancer cell lines

  • 6-well plates

  • 200 µl pipette tips

  • Test compound

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile 200 µl pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing a non-toxic concentration of the test compound.

  • Capture images of the scratch at 0 hours and after 24-48 hours of incubation.

  • Measure the width of the scratch at different time points to determine the rate of cell migration.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of a test compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., JAK/STAT3).

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-JAK, anti-p-JAK, anti-STAT3, anti-p-STAT3, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine changes in protein expression and phosphorylation.

Visualizations

G cluster_0 Experimental Workflow for Anticancer Activity Screening A Prepare Cancer Cell Culture B Treat Cells with this compound A->B C Assess Cell Viability (e.g., CCK-8 Assay) B->C E Evaluate Cell Migration (e.g., Wound Healing Assay) B->E F Analyze Protein Expression (e.g., Western Blot) B->F D Determine IC50 Value C->D G Investigate Signaling Pathways F->G

Caption: A general experimental workflow for evaluating the anticancer properties of a test compound.

G cluster_1 Potential Inhibition of JAK/STAT3 Signaling by Taxus Lignans Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Expression (Proliferation, Metastasis) Nucleus->Gene Compound Taxus Lignans (e.g., this compound) Compound->JAK Compound->STAT3

Caption: Proposed mechanism of action via inhibition of the JAK/STAT3 signaling pathway.

References

Application Notes and Protocols for Isotaxiresinol 9,9'-acetonide in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan compound that can be isolated from plants of the Taxus genus, such as Taxus wallichiana. While direct and extensive research on the anti-inflammatory properties of this compound is limited, the broader class of lignans, including those from Taxus wallichiana, has demonstrated significant anti-inflammatory potential.[1][2][3] This document provides a detailed overview of the potential applications and experimental protocols for investigating the anti-inflammatory effects of this compound, based on established methodologies for analogous lignan compounds.

Lignans are a class of polyphenolic compounds that have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, enzymes, and other mediators. Therefore, it is hypothesized that this compound may exhibit similar mechanisms of action.

These application notes are intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory activity of this compound in various in vitro and in vivo models.

Quantitative Data on Anti-inflammatory Activity of Related Lignans

Due to the absence of specific quantitative data for this compound, this section summarizes data from studies on other structurally related lignans to provide a comparative context for expected potencies.

Table 1: In Vitro Anti-inflammatory Activity of Various Lignans

LignanModel SystemTargetIC50 Value / InhibitionReference
MyrislignanLPS-stimulated RAW 264.7 macrophagesNO ProductionSignificant inhibition in a dose-dependent manner[9]
Lignans from Saururus chinensisHeLa cells with NF-κB reporterNF-κB Reporter Gene ExpressionIC50 values of 2.5-16.9 µM[10]
PinoresinolIL-1β-stimulated Caco-2 cellsIL-6 Secretion~65% reduction (confluent cells), ~30% reduction (differentiated cells)[11]
PinoresinolIL-1β-stimulated Caco-2 cellsCOX-2-derived PGE2~62% reduction (confluent cells)[11]
Isolariciresinol-type lignansLPS-induced RAW 264.7 macrophagesNO ProductionIC50 values of 3.7 and 7.4 μM[12]
Taxusabietane ALipoxygenase (LOX) inhibition assayLOX ActivityIC50 value of 57 ± 0.31 µM[13]

Table 2: In Vivo Anti-inflammatory Activity of a Related Compound from Taxus wallichiana

CompoundAnimal ModelDosageEffectReference
Taxusabietane ACarrageenan-induced paw edema in rats5 and 10 mg/kgSignificant anti-inflammatory activity[13]

Proposed Signaling Pathways

Based on the known mechanisms of other anti-inflammatory lignans, this compound is postulated to interfere with pro-inflammatory signaling cascades. The primary targets are likely the NF-κB and MAPK pathways.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Isotaxiresinol_9_9_acetonide This compound Isotaxiresinol_9_9_acetonide->IKK Isotaxiresinol_9_9_acetonide->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF_kB NF-κB (p50/p65) IκBα->NF_kB releases NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n translocates AP1 AP-1 MAPK_pathway->AP1 AP1_n AP-1 AP1->AP1_n translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NF_kB_n->Gene_Expression AP1_n->Gene_Expression experimental_workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Treatment Pre-treatment with This compound Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Assays Perform Assays Stimulation->Assays MTT Cell Viability (MTT) Assays->MTT Griess NO Production (Griess) Assays->Griess ELISA Cytokine Levels (ELISA) Assays->ELISA Western_Blot Protein Expression (Western Blot) Assays->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for Isotaxiresinol 9,9'-acetonide Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a lignan compound that can be isolated from plants of the Taxus genus, such as Taxus wallichiana. While specific research on the cell culture applications of this compound is limited, the broader class of lignans, particularly those derived from Taxus species, has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. For instance, the related lignan taxiresinol, also found in Taxus wallichiana, has shown notable anticancer activity against colon, liver, ovarian, and breast cancer cell lines[1]. Extracts from Taxus wood, rich in lignans, are known to induce apoptosis in cancer cells through the extrinsic pathway, involving the upregulation of Fas and TRAIL/DR5[2].

These application notes provide a generalized framework for researchers to begin investigating the effects of this compound in cell culture. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic potential of novel compounds and related lignans.

Data Presentation: Cytotoxicity of Related Lignans

Due to the absence of specific data for this compound, the following table summarizes the cytotoxic activities of other lignans against various cancer cell lines, which can serve as a reference for designing initial experiments.

Compound/ExtractCell LineAssayIC50 / EffectReference
TaxiresinolColon, Liver, Ovarian, Breast CancerNot SpecifiedNotable anticancer activity[1]
(-)-9,9′-O-diferuloyl-secoisolariciresinolOVCAR3 (Ovarian)Not Specified0.51 μM[3]
Ethanolic Extract of Tecoma stans (Lignan-rich)Various Tumor Cell LinesMTT0.02 to 0.55 µg/ml[4][5]
PaulowninVarious Tumor Cell LinesMTT29.35 to 100.0 µg/mL[4]
SesaminVarious Tumor Cell LinesMTT13.01 to 100.0 µg/mL[4]
Lignan Derivatives from Larrea tridentataHL-60 (Leukemia)Not Specified2.7–17 μM[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Target cancer cell line (e.g., MCF-7, A549, OVCAR3, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Target cancer cell line

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

  • Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_mtt Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis start Start: Cancer Cell Line Culture seed Seed Cells in 96-well and 6-well plates start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat mtt_assay MTT Assay treat->mtt_assay harvest_cells Harvest Cells treat->harvest_cells read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50 pathway_analysis Mechanism of Action Study (e.g., Western Blot for Apoptosis Markers) calc_ic50->pathway_analysis stain_annexin Stain with Annexin V/PI harvest_cells->stain_annexin flow_cytometry Analyze by Flow Cytometry stain_annexin->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis quantify_apoptosis->pathway_analysis signaling_pathway compound This compound receptor Death Receptors (e.g., Fas, TRAIL/DR5) compound->receptor Upregulates caspase8 Caspase-8 Activation receptor->caspase8 Initiates caspase3 Executioner Caspase-3 Activation caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

References

Application Notes and Protocols for Investigating the Mechanism of Action of Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotaxiresinol 9,9'-acetonide is a derivative of isotaxiresinol, a lignan found in plants of the Taxus genus, such as Taxus wallichiana. While specific mechanism of action studies on this compound are not currently available in the public domain, research on the parent compound, isotaxiresinol, and related lignans from Taxus wallichiana suggests potential therapeutic activities. For instance, isotaxiresinol has demonstrated anti-osteoporotic effects in vivo by inhibiting bone resorption. Furthermore, the related lignan, taxiresinol, has shown notable anticancer activity against various cancer cell lines. Lignans from this plant source are also known for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.

These application notes provide a series of recommended protocols to investigate the potential anticancer and anti-inflammatory mechanisms of action of this compound. The experimental designs are based on the known biological activities of structurally similar lignans.

Postulated Biological Activities and Investigational Approach

Based on the activities of related compounds, it is hypothesized that this compound may exhibit:

  • Cytotoxic effects against cancer cell lines.

  • Anti-inflammatory activity by modulating inflammatory signaling pathways.

The following sections provide detailed protocols to test these hypotheses, focusing on the assessment of cytotoxicity and the analysis of the NF-κB and MAPK signaling pathways.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)25.8
A549 (Lung Cancer)42.1
HT-29 (Colon Cancer)33.5
PANC-1 (Pancreatic Cancer)55.2

Table 2: Effect of this compound on NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages (Hypothetical Data)

TreatmentConcentration (µM)Nuclear p65 (Relative to Control)
Control-1.00
LPS (1 µg/mL)-8.50
LPS + this compound105.20
LPS + this compound252.80
LPS + this compound501.50

Table 3: Effect of this compound on MAPK Pathway Phosphorylation in HUVECs (Hypothetical Data)

TreatmentConcentration (µM)p-p38 (Relative to Control)p-ERK1/2 (Relative to Control)p-JNK (Relative to Control)
Control-1.001.001.00
TNF-α (10 ng/mL)-6.205.804.90
TNF-α + this compound104.103.903.20
TNF-α + this compound252.502.101.80
TNF-α + this compound501.301.201.10

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the measurement of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Analysis of NF-κB p65 Subunit Nuclear Translocation

This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Nuclear extraction kit

  • BCA protein assay kit

  • Primary antibody against NF-κB p65

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 30 minutes.

  • Wash the cells with ice-cold PBS and perform nuclear extraction according to the manufacturer's protocol.

  • Determine the protein concentration of the nuclear extracts using the BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system and quantify the band intensities.

Protocol 3: Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol details the investigation of the effect of this compound on the phosphorylation of key MAPK proteins.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated p38, ERK1/2, and JNK

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Culture HUVECs in 6-well plates until they reach 80-90% confluency.

  • Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize and quantify the protein bands.

Visualizations

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Add this compound (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow for determining the cytotoxicity of this compound.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Activation LPS->IKK ITA This compound ITA->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release IkB->NFkB_Release Translocation Nuclear Translocation of p65 NFkB_Release->Translocation Gene Pro-inflammatory Gene Expression Translocation->Gene

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_pathway MAPK Signaling Cascade cluster_p38 p38 Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway TNFa TNF-α MAPKKK MAPKKK Activation TNFa->MAPKKK ITA This compound ITA->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 Downstream Inflammatory Response p38->Downstream ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Downstream JNK JNK MKK4_7->JNK JNK->Downstream

Caption: Postulated inhibition of the MAPK signaling cascade by this compound.

Application Notes and Protocols for the Delivery and Formulation of Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific delivery and formulation studies on Isotaxiresinol 9,9'-acetonide are not available in the public domain. The following application notes and protocols are based on established strategies for the formulation of lignans and other poorly water-soluble natural products. These are intended to serve as a foundational guide for researchers and drug development professionals. All protocols and formulations require experimental optimization and validation for this compound.

Introduction to Formulation Strategies for this compound

This compound is a lignan identified in Taxus wallichiana.[1] Lignans as a class of compounds often exhibit poor aqueous solubility, which can significantly hinder their bioavailability and therapeutic efficacy.[2][3] Overcoming this challenge is paramount for the successful clinical translation of this compound. This document outlines three potential formulation strategies to enhance its solubility and delivery:

  • Nanoliposomal Formulation: Encapsulation within lipid bilayers to improve solubility and permeability.

  • Polymeric Nanoparticle Formulation: Dispersion of the compound within a biodegradable polymer matrix for controlled release.

  • Amorphous Solid Dispersion: Conversion of the crystalline drug into a more soluble amorphous state by dispersing it in a polymer carrier.

These strategies aim to increase the dissolution rate, improve absorption, and potentially offer controlled-release profiles, thereby enhancing the therapeutic potential of this compound.

Nanoliposomal Formulation of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it is anticipated to partition within the lipid bilayer.[4] This formulation can protect the drug from degradation, improve its pharmacokinetic profile, and enhance its delivery to target tissues.[3][5]

Data Presentation: Hypothetical Nanoliposome Characteristics

The following table presents hypothetical data for optimized this compound loaded nanoliposomes, based on typical values for similar compounds.[5]

ParameterTarget ValueMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 90%UV-Vis Spectroscopy / HPLC
Drug Loading (%) 1 - 5%UV-Vis Spectroscopy / HPLC
Experimental Protocol: Preparation of Nanoliposomes by Thin-Film Hydration

This protocol describes the preparation of nanoliposomes using the thin-film hydration method followed by sonication for size reduction.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a 10:2:1 molar ratio in a minimal volume of chloroform/methanol (2:1 v/v) solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at 60 rpm at 40°C under reduced pressure to evaporate the organic solvents until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • Submerge the MLV suspension in an ice bath.

    • Sonicate the suspension using a probe sonicator at 40% amplitude for 5-10 minutes (with pulsed cycles of 30 seconds on, 30 seconds off) to form small unilamellar vesicles (SUVs).

    • Alternatively, the MLV suspension can be extruded through polycarbonate membranes of defined pore size (e.g., 200 nm followed by 100 nm) for 10-20 passes to achieve a uniform size distribution.

  • Purification:

    • To remove unencapsulated this compound, centrifuge the liposomal suspension at 15,000 x g for 30 minutes. The supernatant containing the liposomes is collected, and the pellet of unencapsulated drug is discarded. Alternatively, size exclusion chromatography can be used.

Diagram: Nanoliposome Preparation Workflow

Liposome_Workflow cluster_prep Preparation cluster_size_reduction Size Reduction cluster_purification Purification A Dissolve Drug & Lipids in Organic Solvent B Rotary Evaporation (Thin Film Formation) A->B C Hydration with Aqueous Buffer (MLVs) B->C D Probe Sonication or Extrusion C->D E Formation of SUVs (Nanoliposomes) D->E F Centrifugation or Size Exclusion Chromatography E->F G Purified Nanoliposome Suspension F->G

Caption: Workflow for Nanoliposome Preparation.

Polymeric Nanoparticle Formulation

Polymeric nanoparticles can encapsulate drugs within their core, providing protection and enabling controlled release. For a hydrophobic compound like this compound, polymers such as poly(lactic-co-glycolic acid) (PLGA) are suitable due to their biocompatibility and biodegradability.

Data Presentation: Hypothetical Polymeric Nanoparticle Characteristics

The following table presents hypothetical data for optimized this compound loaded PLGA nanoparticles.

ParameterTarget ValueMethod of Analysis
Particle Size (Z-average) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.25Dynamic Light Scattering (DLS)
Zeta Potential -15 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 80%UV-Vis Spectroscopy / HPLC
In Vitro Release (at 48h) 40 - 60%Dialysis Method with HPLC
Experimental Protocol: Preparation of Nanoparticles by Solvent Evaporation

This protocol details the oil-in-water (o/w) single emulsion solvent evaporation method for preparing PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in DCM. For example, 100 mg of PLGA and 10 mg of the drug in 2 mL of DCM.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase (e.g., 10 mL) while sonicating on an ice bath.

    • Sonicate for 2-5 minutes at 50% amplitude to form a fine oil-in-water emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge after each wash.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

Diagram: Drug Encapsulation in a Polymeric Nanoparticle

Nanoparticle cluster_NP a Drug b Drug c Drug d Drug e Drug label_matrix Polymer Matrix

Caption: Drug in a Polymeric Nanoparticle.

Amorphous Solid Dispersion

Solid dispersion is a technique used to improve the dissolution of poorly soluble drugs by converting them from a crystalline to an amorphous state within a hydrophilic carrier.[6][7] This high-energy amorphous state leads to faster dissolution upon contact with aqueous media.

Data Presentation: Hypothetical Solid Dispersion Characteristics

The following table presents hypothetical data for an optimized this compound solid dispersion.

ParameterDrug:Polymer RatioMethod of Analysis
Amorphization 1:5 (w/w)Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD)
Dissolution Rate Enhancement > 10-fold increaseUSP Dissolution Apparatus II
Physical Stability (3 months) No recrystallizationXRD
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion using the solvent evaporation method.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 407[7]

  • Methanol or Ethanol

Procedure:

  • Dissolution:

    • Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a common solvent, such as methanol, at a predetermined weight ratio (e.g., 1:3, 1:5, 1:10 drug to polymer).[6]

    • Ensure complete dissolution by stirring or gentle sonication.

  • Solvent Evaporation:

    • Place the solution in a petri dish or a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 45°C).

  • Drying and Pulverization:

    • Once the solvent is fully evaporated, a solid mass is obtained.

    • Place the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.

    • Sieve the powder to ensure a uniform particle size.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using DSC (disappearance of the drug's melting peak) and XRD (absence of characteristic crystalline peaks).

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.

Diagram: Concept of Solid Dispersion

Solid_Dispersion A Crystalline Drug (Poorly Soluble) C Solvent Evaporation or Melt Extrusion A->C B Hydrophilic Polymer B->C D Amorphous Solid Dispersion (Drug in Polymer Matrix) C->D E Enhanced Dissolution in Aqueous Media D->E

Caption: Solid Dispersion Formation and Action.

References

Troubleshooting & Optimization

"Isotaxiresinol 9,9'-acetonide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isotaxiresinol 9,9'-acetonide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experiments.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?

A1: The first step is to perform a systematic solvent screening to identify a suitable solvent or co-solvent system. Since this compound is a lipophilic molecule, it is expected to have low aqueous solubility. Start with common organic solvents and then explore co-solvent systems with your aqueous buffer.

Illustrative Solubility Data for this compound

The following table provides hypothetical solubility data for this compound in various solvents to serve as a guide for your initial screening.

SolventPredicted Solubility (mg/mL)Classification
Water< 0.01Practically Insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01Practically Insoluble
Ethanol15Soluble
Methanol10Soluble
Dimethyl Sulfoxide (DMSO)> 50Very Soluble
Acetone25Soluble
Dichloromethane30Freely Soluble

Note: This data is illustrative and should be confirmed experimentally.

Q2: I've identified a suitable organic solvent, but I need to use an aqueous buffer for my cell-based assay. How can I prepare my working solution?

A2: Once you have a soluble stock solution in an organic solvent like DMSO or ethanol, you can prepare your aqueous working solutions by dilution. However, be aware that the compound may precipitate out of solution when the concentration of the organic solvent becomes too low. It is crucial to determine the highest tolerable concentration of the organic solvent for your specific experimental system (e.g., cell line) and not exceed it.

Q3: I've tried using a co-solvent, but my compound still precipitates at the desired final concentration in my aqueous medium. What are my next options?

A3: If co-solvents are insufficient, you should consider more advanced solubility enhancement techniques. The choice of technique will depend on the specific requirements of your experiment.

Workflow for Addressing Solubility Issues

The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement strategy.

G cluster_0 Start: Solubility Issue Identified cluster_1 Step 1: Initial Screening cluster_2 Step 2: Co-Solvent Approach cluster_3 Step 3: Advanced Techniques cluster_4 End: Solution Achieved start This compound insoluble in aqueous buffer solvent_screen Perform Solvent Screening start->solvent_screen stock_solution Prepare high-concentration stock in organic solvent (e.g., DMSO) solvent_screen->stock_solution dilution Dilute stock solution into aqueous buffer stock_solution->dilution precipitation_check Precipitation observed? dilution->precipitation_check advanced_techniques Select Advanced Solubility Enhancement Technique precipitation_check->advanced_techniques Yes end Proceed with experiment precipitation_check->end No cyclodextrin Cyclodextrin Complexation advanced_techniques->cyclodextrin solid_dispersion Solid Dispersion advanced_techniques->solid_dispersion micellar_solubilization Micellar Solubilization advanced_techniques->micellar_solubilization nanosuspension Nanosuspension advanced_techniques->nanosuspension cyclodextrin->end solid_dispersion->end micellar_solubilization->end nanosuspension->end

Caption: Decision workflow for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a lignan natural product. Its chemical formula is C22H26O6, and it has a molecular weight of 386.44 g/mol . Due to its complex, largely non-polar structure, it is expected to be poorly soluble in water.

Q2: Why is solubility a critical issue for a compound like this compound?

A2: Poor aqueous solubility can be a major hurdle in experimental biology and drug development. For in vitro assays, the compound must be dissolved in a physiologically compatible medium to interact with its biological target. For in vivo studies, poor solubility can lead to low bioavailability, limiting the compound's therapeutic potential.

Q3: What are the common techniques to enhance the solubility of natural products like this compound?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds. These can be broadly categorized as physical and chemical modifications.

Technique CategoryMethodDescription
Physical Modification Particle Size ReductionIncreasing the surface area by micronization or creating nanosuspensions can improve the dissolution rate.
Solid DispersionDispersing the compound in an inert hydrophilic carrier can enhance wettability and dissolution.
Chemical Modification ComplexationEncapsulating the compound within a larger molecule, such as a cyclodextrin, can increase its apparent solubility.
Micellar SolubilizationUsing surfactants to form micelles that encapsulate the hydrophobic compound in their core.
ProdrugsModifying the chemical structure of the compound to a more soluble form that converts back to the active compound in vivo.

Q4: How does cyclodextrin complexation work to improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the overall solubility of the compound.

Q5: What is a solid dispersion and how does it enhance solubility?

A5: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often a polymer. The drug can be present in an amorphous or microcrystalline state. This formulation improves solubility by increasing the surface area of the drug, improving its wettability, and reducing drug particle aggregation.

Mechanism of Solid Dispersion

The diagram below illustrates how a solid dispersion enhances the dissolution of a poorly soluble drug.

G cluster_0 Initial State cluster_1 Solid Dispersion Formation cluster_2 Dissolution in Aqueous Medium drug_crystal Drug Crystal (Poorly Soluble) solid_dispersion Drug Molecule Carrier Matrix carrier Hydrophilic Carrier dissolution Carrier Dissolves Rapidly solid_dispersion->dissolution Addition of Water drug_release Amorphous/Fine Drug Particles Released dissolution->drug_release dissolved_drug Increased Drug Concentration in Solution drug_release->dissolved_drug

Caption: Formation and dissolution of a solid dispersion.

Experimental Protocols

Protocol 1: Standard Solvent Screening

  • Weigh 1-2 mg of this compound into separate small glass vials.

  • Add a small, precise volume (e.g., 100 µL) of the test solvent (e.g., water, PBS, ethanol, DMSO) to each vial.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound has not dissolved, place the vials in a sonicating water bath for 10-15 minutes.

  • Visually inspect again. If still not dissolved, gently warm the solution to 37°C for up to 30 minutes.

  • If the compound dissolves, add another small aliquot of the compound to determine if a higher concentration can be achieved. If it remains undissolved, add more solvent in known increments until dissolution is achieved to estimate the solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve the appropriate amounts of this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol).

  • Ensure both components are fully dissolved by stirring or sonication.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid film or powder under vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be pulverized and characterized for its dissolution properties.

Protocol 3: Cyclodextrin Complexation by Lyophilization

  • Select a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Prepare a solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol or tert-butanol).

  • Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the drug-cyclodextrin inclusion complex.

Mechanism of Micellar Solubilization

This diagram shows how surfactant molecules form micelles to encapsulate and solubilize a hydrophobic compound like this compound.

G cluster_0 Below Critical Micelle Concentration (CMC) cluster_1 Above CMC surfactant_monomer Surfactant Monomers micelle Hydrophilic Heads Hydrophobic Tails surfactant_monomer->micelle Aggregation drug_insoluble Insoluble Drug drug_solubilized Solubilized Drug in Micelle Core drug_insoluble->drug_solubilized Encapsulation

Caption: Micellar solubilization of a hydrophobic drug.

"Isotaxiresinol 9,9'-acetonide" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Isotaxiresinol 9,9'-acetonide. It provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on the general properties of lignans and compounds with acetonide groups, the following storage conditions are recommended to minimize degradation:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light. This compound contains phenolic groups that can be susceptible to photodegradation. Use amber vials or store in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic hydroxyl groups.

  • Form: Store as a solid (lyophilized powder) whenever possible. Solutions, especially in protic or acidic solvents, are more prone to degradation.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, the two primary degradation pathways are likely:

  • Acid-Catalyzed Hydrolysis: The 9,9'-acetonide group is a cyclic ketal, which is known to be labile under acidic conditions.[1] Exposure to even weak acids can lead to the hydrolysis of the acetonide, yielding isotaxiresinol and acetone. The rate of this hydrolysis is dependent on the pH and temperature.[2]

  • Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation. This can be initiated by exposure to air (oxygen), metal ions, or high temperatures.[3] Oxidation can lead to the formation of quinone-type structures and other complex degradation products.

Q3: My experimental results are inconsistent. Could this be due to compound instability?

A3: Yes, inconsistency in experimental results is a common sign of compound instability. If you observe decreasing potency, changes in color, or the appearance of new peaks in your analytical chromatograms over time, it is highly probable that your sample of this compound is degrading. It is crucial to use freshly prepared solutions for your experiments whenever possible and to re-analyze the purity of your stock solutions periodically.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most suitable method for monitoring the stability of this compound.[4][5][6]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol is typically used.

  • Detection: UV detection at around 280 nm is suitable due to the aromatic rings in the structure. For higher sensitivity and specificity, especially for identifying degradation products, a mass spectrometer (LC-MS) is recommended.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of a new, more polar peak in HPLC analysis. Acid-catalyzed hydrolysis of the acetonide group.Check the pH of your sample and solutions. Avoid acidic conditions. If an acidic pH is required for your experiment, minimize the exposure time and temperature. The new peak is likely isotaxiresinol.
A gradual decrease in the main peak area over time, even with proper storage. Slow oxidation of the phenolic groups.Ensure your solid sample and solutions are stored under an inert atmosphere. Use de-gassed solvents for preparing solutions. Consider adding an antioxidant like BHT, but verify its compatibility with your experimental setup.
Low recovery after extraction from a biological matrix. Degradation during sample processing.Keep samples on ice during processing. Minimize exposure to light and oxygen. Evaluate the pH of your extraction buffers.
Color change of the solid compound or solution (e.g., to yellow or brown). Oxidation and formation of colored degradation products.This is a clear sign of degradation. Do not use the sample for experiments requiring high purity. Discard the sample and obtain a fresh batch.

Hypothetical Degradation Data

The following tables represent hypothetical data from a forced degradation study on this compound.

Table 1: Forced Degradation of this compound under Various Stress Conditions.

Stress ConditionDuration% Assay of this compound% DegradationMajor Degradation Product
0.1 M HCl (60°C)24 h85.214.8Isotaxiresinol
0.1 M NaOH (60°C)24 h92.57.5Oxidized Products
3% H₂O₂ (RT)24 h90.19.9Oxidized Products
Heat (80°C, solid)48 h98.61.4Minor Oxidized Products
Photostability (ICH Q1B)24 h97.32.7Minor Oxidized Products

Table 2: Purity of this compound Stock Solution (in DMSO) over Time.

Storage ConditionTime (days)Purity (%) by HPLC
Room Temperature (in light)099.8
197.2
391.5
4°C (in dark)099.8
799.5
3098.1
-20°C (in dark)099.8
3099.7
9099.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and heat it in an oven at 80°C. Take samples at 24 and 48 hours. Dissolve the samples in the initial solvent for HPLC analysis.

  • Photostability: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze both samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. A diode array detector or a mass spectrometer is recommended to identify and characterize the degradation products.

Visualizations

Degradation_Pathway Isotaxiresinol_9_9_acetonide This compound Isotaxiresinol Isotaxiresinol Isotaxiresinol_9_9_acetonide->Isotaxiresinol H⁺ (Acid) Hydrolysis Acetone Acetone Isotaxiresinol_9_9_acetonide->Acetone Oxidized_Products Oxidized Products Isotaxiresinol_9_9_acetonide->Oxidized_Products [O] (Air, H₂O₂)

Caption: Plausible degradation pathways of this compound.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Stock_Solution->Oxidation Heat Thermal Stress (80°C, solid) Stock_Solution->Heat Light Photostability (ICH Q1B) Stock_Solution->Light HPLC_Analysis RP-HPLC-UV/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Evaluation Data Evaluation: - Purity Assessment - Degradant Identification - Mass Balance HPLC_Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

References

"Isotaxiresinol 9,9'-acetonide" purification challenges and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Isotaxiresinol 9,9'-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, separation, and purification of this lignan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a lignan natural product. It has been isolated from the branches and needles of the Himalayan yew, Taxus wallichiana.[1]

Q2: Is this compound always a natural product?

A2: Not necessarily. The formation of an acetonide group can be an artifact of the purification process. This can occur when acetone is used as a solvent, particularly in combination with slightly acidic silica gel during column chromatography. The acetone can react with diol functionalities in related lignans, such as isotaxiresinol, to form the acetonide. Therefore, its presence in an extract should be interpreted with caution.

Q3: What are the general steps for the isolation of lignans from Taxus wallichiana?

A3: A general workflow for the isolation of lignans and other secondary metabolites from Taxus wallichiana typically involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., needles, bark) is extracted with methanol at room temperature.[2][3]

  • Solvent Partitioning: The concentrated methanol extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.[3]

  • Chromatographic Purification: The resulting fractions are then subjected to one or more chromatographic techniques to isolate the individual compounds. This commonly includes column chromatography over silica gel, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.[2]

Troubleshooting Guide

This guide addresses common challenges that may be encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Suggestions
Low or no yield of this compound Inefficient extraction.- Ensure the plant material is finely powdered to maximize surface area for extraction.- Use a sufficient volume of methanol and allow for an adequate extraction time (e.g., 7 days at room temperature).[3]
Loss of compound during solvent partitioning.- Perform back-extraction of the aqueous layer to ensure complete recovery of compounds with intermediate polarity.- Analyze all fractions by TLC or HPLC to track the distribution of the target compound.
The compound is not naturally present in significant amounts in your plant material.- The chemical profile of natural products can vary based on geographical location, collection time, and plant part. Consider sourcing plant material from different locations or at different times of the year.
Unexpected formation of this compound Use of acetone in the presence of an acidic stationary phase.- Avoid using acetone as a solvent for chromatography, especially with silica gel. Consider alternative solvent systems like toluene-ethyl acetate or chloroform-methanol for TLC and column chromatography.[2]
Co-elution with other compounds Similar polarities of compounds in the extract.- Optimize Column Chromatography: Use a long column with a fine mesh silica gel (e.g., 60-120 mesh) for better separation.[2] Employ a shallow gradient or isocratic elution with a carefully selected solvent system. - Preparative TLC: For small-scale purification, preparative TLC with a suitable solvent system (e.g., acetone-chloroform, 20:80) can be effective.[2]- Preparative HPLC: For higher purity, use a reversed-phase or normal-phase preparative HPLC column with an optimized mobile phase.
Difficulty visualizing the compound on TLC plates The compound may not be UV active or does not react with general staining reagents.- UV Visualization: View the TLC plate under UV light (254 nm and 366 nm).- Staining: Spray the plate with a 10% sulfuric acid solution and heat.[2] This is a general visualization agent for many organic compounds.

Experimental Protocols

General Extraction and Fractionation Protocol for Taxus wallichiana

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., 5 kg of needles).

    • Macerate the powdered material in methanol at room temperature for 7 days.

    • Filter the extract and concentrate it under vacuum to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water (e.g., 2 L).

    • Perform successive extractions with petroleum ether and then chloroform.

    • Separate the layers and concentrate the chloroform extract under vacuum. This fraction is likely to contain lignans and taxoids.[3]

Column Chromatography for Initial Purification

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation: Prepare a slurry of silica gel in the initial elution solvent and pack the column.

  • Sample Loading: Dissolve the chloroform extract (e.g., 200 g) in a minimal amount of chloroform and load it onto the column.[3]

  • Elution: Begin elution with chloroform and gradually increase the polarity by adding methanol (e.g., 2%, 5%, 10% methanol in chloroform).[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest.

Preparative Thin Layer Chromatography (TLC) for Final Purification

  • Stationary Phase: Silica gel G plates (e.g., 20 x 20 cm).

  • Sample Application: Apply the partially purified fraction as a band onto the preparative TLC plate.

  • Development: Develop the plate in a suitable solvent system (e.g., acetone-chloroform, 20:80).[2]

  • Visualization: Visualize the bands under UV light.

  • Isolation: Scrape the silica band corresponding to the desired compound and elute the compound from the silica with a polar solvent (e.g., methanol or ethyl acetate).

  • Solvent Removal: Filter and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Powdered Taxus wallichiana methanol_extraction Methanol Extraction plant_material->methanol_extraction solvent_partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Water) methanol_extraction->solvent_partitioning chloroform_extract Chloroform Extract solvent_partitioning->chloroform_extract column_chromatography Silica Gel Column Chromatography chloroform_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection preparative_tlc Preparative TLC / HPLC fraction_collection->preparative_tlc pure_compound Pure this compound preparative_tlc->pure_compound troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield unexpected_product Unexpected Product (Acetonide Formation) start->unexpected_product co_elution Co-elution of Impurities start->co_elution check_extraction Check Extraction Protocol low_yield->check_extraction check_partitioning Check Partitioning Steps low_yield->check_partitioning confirm_presence Confirm Natural Presence low_yield->confirm_presence check_solvents Review Solvents Used unexpected_product->check_solvents optimize_column Optimize Column Chromatography co_elution->optimize_column use_prep_tlc_hplc Use Preparative TLC/HPLC co_elution->use_prep_tlc_hplc avoid_acetone Avoid Acetone with Silica check_solvents->avoid_acetone

References

Optimizing Cell Permeability Assays for Isotaxiresinol 9,9'-acetonide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing cell permeability assays for the novel compound Isotaxiresinol 9,9'-acetonide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected permeability characteristics?

This compound is a lignan natural product.[1] Lignans are a class of phytoestrogens, and their diverse structures can lead to a wide range of physicochemical properties and, consequently, varied cell permeability.[2][3] Without prior experimental data, its permeability is unknown. Therefore, initial screening using a combination of in-silico prediction, Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, and cell-based assays like Caco-2 or MDCK for a more comprehensive assessment of passive and active transport is recommended.

Q2: Which cell permeability assay should I start with for a novel compound like this compound?

For a novel compound, a tiered approach is often most effective:

  • PAMPA: This is a high-throughput, cell-free assay that specifically measures passive diffusion.[4][5] It's a cost-effective way to get an initial estimate of permeability and can help diagnose if a compound's primary mode of transport is passive.[4][6]

  • Caco-2 Permeability Assay: This is considered the gold standard for in vitro prediction of intestinal drug absorption.[7][8] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters, allowing for the assessment of both passive and active transport, as well as efflux liability.[7][9]

  • MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells are another popular choice, particularly for their ability to form tight monolayers quickly.[10][11] They are often transfected with specific transporters, such as P-glycoprotein (P-gp), to study the interaction of a compound with that particular efflux pump.[12][13][14]

Q3: How do I interpret the apparent permeability coefficient (Papp) values?

The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability across a membrane. The values can be generally categorized as follows:

Papp Value (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1.0Low
1.0 - 10.0Moderate
> 10.0High

Note: This is a general guideline, and the correlation to in vivo absorption can vary.

Q4: What is an efflux ratio and why is it important?

The efflux ratio is calculated from a bidirectional Caco-2 or MDCK assay by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction.[9][14]

  • Efflux Ratio > 2: Suggests that the compound is a substrate of an efflux transporter (e.g., P-gp), which actively pumps the compound out of the cell.[9][14] This can be a significant barrier to oral absorption and brain penetration.

  • Efflux Ratio ≈ 1: Indicates that the compound is likely not a substrate for major efflux transporters and its transport is primarily passive.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp)

If you are observing a lower-than-expected Papp value for this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Increase the concentration of the organic co-solvent (e.g., DMSO) in the dosing solution (typically up to 1-2%). Ensure the compound remains in solution throughout the experiment.Improved compound availability for permeation.
High protein binding If using a serum-containing medium, switch to a serum-free transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).Increased free fraction of the compound available for transport.
Active efflux Perform a bidirectional permeability assay to determine the efflux ratio. If the efflux ratio is high (>2), repeat the assay in the presence of a general efflux pump inhibitor (e.g., verapamil for P-gp).[9]A decrease in the efflux ratio in the presence of an inhibitor confirms active efflux.
Low monolayer integrity Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer before and after the experiment. A significant drop in TEER suggests compromised integrity. Also, assess the permeability of a paracellular marker like Lucifer Yellow.[9][15]Consistent TEER values and low permeability of Lucifer Yellow confirm a tight cell monolayer.
Compound instability Assess the stability of this compound in the assay buffer over the course of the experiment by incubating it in the buffer and analyzing its concentration at different time points.Determine if compound degradation is contributing to low measured permeability.
Issue 2: Low Compound Recovery

Low recovery, where the total amount of compound in the apical, basolateral, and cell lysate fractions is significantly less than the initial amount, is a common issue.[9][14]

Potential Cause Troubleshooting Step Expected Outcome
Non-specific binding to plasticware Use low-binding plates and pipette tips. Pre-treat plates with a blocking agent like bovine serum albumin (BSA).Increased recovery of the compound.
Compound accumulation in the cell monolayer After the permeability experiment, lyse the cells and analyze the concentration of this compound in the cell lysate.Quantify the amount of compound retained within the cells.
Adsorption to the filter membrane Test different types of filter materials (e.g., polycarbonate vs. PET).Identify a filter material with lower non-specific binding for your compound.
Addition of a protein sink Incorporate Bovine Serum Albumin (BSA) into the basolateral (receiver) chamber.[16] This can help to mimic in vivo conditions and reduce non-specific binding.[16][17]Improved recovery and potentially a more accurate Papp value.

Experimental Protocols

Caco-2 Bidirectional Permeability Assay

This protocol provides a general framework. Optimization of incubation times and compound concentrations is recommended.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed cells onto permeable filter inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Check:

  • Measure the TEER of the monolayers using a voltmeter. Values should be >250 Ω·cm².

  • Alternatively, perform a Lucifer Yellow permeability assay. The Papp for Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in pre-warmed transport buffer (e.g., HBSS, pH 7.4) to the final desired concentration. The final DMSO concentration should be ≤1%.

4. Permeability Assay (Apical to Basolateral - A-B):

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the dosing solution containing this compound to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • Incubate at 37°C with gentle shaking (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.

5. Permeability Assay (Basolateral to Apical - B-A):

  • Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

6. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

7. Data Analysis:

  • Calculate the Papp value for each direction using the following equation: Papp = (dQ/dt) / (A * C₀)

    • dQ/dt = rate of permeation

    • A = surface area of the filter membrane

    • C₀ = initial concentration in the donor chamber

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis cluster_interpretation Interpretation prep_compound Prepare Isotaxiresinol 9,9'-acetonide Solution bidirectional_assay Perform Bidirectional (A-B and B-A) Assay prep_compound->bidirectional_assay seed_cells Seed Caco-2/MDCK Cells on Permeable Supports culture_cells Culture for 18-21 Days (Caco-2) or 4-7 Days (MDCK) seed_cells->culture_cells integrity_check Check Monolayer Integrity (TEER/Lucifer Yellow) culture_cells->integrity_check integrity_check->bidirectional_assay sampling Collect Samples at Multiple Time Points bidirectional_assay->sampling lc_ms_analysis Analyze Samples (LC-MS/MS) sampling->lc_ms_analysis calc_papp Calculate Papp (A-B and B-A) lc_ms_analysis->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux interpret_results Interpret Permeability and Efflux Potential calc_efflux->interpret_results

Caption: Experimental workflow for a bidirectional cell permeability assay.

troubleshooting_low_papp start Low Papp Observed check_integrity Check Monolayer Integrity (TEER/Lucifer Yellow) start->check_integrity check_solubility Assess Compound Solubility & Stability check_integrity->check_solubility Integrity OK integrity_fail Monolayer Compromised: Re-culture Cells check_integrity->integrity_fail Integrity Failed check_efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) check_solubility->check_efflux Soluble & Stable solubility_issue Solubility/Stability Issue: Modify Assay Buffer check_solubility->solubility_issue Insoluble/Unstable efflux_high Efflux Ratio > 2: Test with Inhibitors check_efflux->efflux_high Efflux Ratio > 2 passive_low Low Passive Permeability check_efflux->passive_low Efflux Ratio ≈ 1

Caption: Troubleshooting flowchart for low apparent permeability (Papp).

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm compound Isotaxiresinol 9,9'-acetonide passive Passive Diffusion compound->passive efflux Efflux Pump (e.g., P-gp) compound->efflux er Estrogen Receptor passive->er efflux->compound Efflux downstream Downstream Signaling er->downstream Potential Interaction (as a Phytoestrogen)

Caption: Potential cellular interactions of this compound.

References

Technical Support Center: Troubleshooting NMR Signal Assignment for Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR signal assignment of Isotaxiresinol 9,9'-acetonide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the structural elucidation of this and related lignan acetonides.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound, but the 1H NMR spectrum is very complex in the aromatic region. How can I assign the aromatic protons?

A1: Signal overlap in the aromatic region is common for lignans like Isotaxiresinol. Due to the presence of two substituted benzene rings, the signals for the aromatic protons can be very close to each other, making them difficult to resolve in a standard 1D 1H NMR spectrum.

Troubleshooting Steps:

  • Optimize NMR Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4). Solvent effects can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.

  • 2D NMR Spectroscopy: The most effective method to resolve and assign overlapping signals is through two-dimensional (2D) NMR experiments.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This will help you identify which aromatic protons are adjacent on the same ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. By observing correlations from the aromatic protons to nearby carbons (e.g., the benzylic carbons), you can definitively assign them to their respective positions on the aromatic rings.

Q2: The signals for the two methyl groups of the acetonide are appearing at different chemical shifts in the 13C NMR spectrum. Is this expected?

A2: Yes, this is expected and is a key diagnostic feature for determining the stereochemistry of the diol from which the acetonide was formed. The two methyl groups of the acetonide are diastereotopic, meaning they are in different chemical environments due to the chirality of the rest of the molecule. Their chemical shifts in the 13C NMR spectrum are highly dependent on the relative stereochemistry of the diol. For 1,3-diol acetonides, a larger difference in the chemical shifts of the acetonide methyl groups is often indicative of a syn relationship between the substituents on the diol, while a smaller difference suggests an anti relationship.

Q3: I am having trouble assigning the quaternary carbons in the 13C NMR spectrum. Which experiment is best for this?

A3: Quaternary carbons do not have any directly attached protons, so they will not show up in an HSQC (Heteronuclear Single Quantum Coherence) spectrum. The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. By looking for long-range correlations (2-3 bonds) from nearby protons to the quaternary carbons, you can confidently assign their signals. For example, the aromatic protons will show correlations to the quaternary carbons within their respective aromatic rings.

Troubleshooting Guides

Problem: Ambiguous or Overlapping Signals in the Aliphatic Region

The aliphatic region of the 1H NMR spectrum of this compound can also be complex due to the multiple chiral centers.

Solution Workflow:

  • Acquire a High-Resolution 1H NMR Spectrum: Ensure the spectrometer is well-shimmed to obtain sharp peaks.

  • Run a COSY Experiment: This will reveal the spin systems and help to trace the connectivity between the protons in the aliphatic backbone.

  • Utilize HSQC and HMBC:

    • HSQC: Correlate each proton to its directly attached carbon. This is essential for assigning the carbon signals that correspond to the aliphatic protons.

    • HMBC: Use the long-range correlations to piece together the fragments identified from the COSY experiment and to connect the aliphatic backbone to the aromatic rings and the acetonide group.

Problem: Difficulty in Confirming the Acetonide Formation

If there is doubt about whether the acetonide has formed successfully, NMR can provide clear evidence.

Confirmation Steps:

  • Check for Acetonide Methyl Signals: In the 1H NMR spectrum, look for two singlets, each integrating to 3 protons, typically in the range of δ 1.2-1.5 ppm. In the 13C NMR spectrum, look for two corresponding methyl signals (typically δ 20-30 ppm) and a quaternary carbon signal for the ketal carbon (typically δ 95-105 ppm).

  • Disappearance of Diol OH Signals: The broad signals corresponding to the hydroxyl protons of the starting diol should be absent in the 1H NMR spectrum of the purified product.

  • HMBC Correlations: Observe HMBC correlations from the acetonide methyl protons to the ketal carbon and to the carbons of the diol backbone to which the acetonide is attached.

Data Presentation

Table 1: Hypothetical 1H and 13C NMR Data for this compound

Note: This data is estimated based on typical chemical shifts for lignans and related compounds and should be used as a guide for assignment.

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Key HMBC Correlations (from 1H at this position)
1-132.5-
26.85 (d, J=1.8 Hz)111.2C-4, C-6, C-7
3-148.1-
4-146.7-
56.70 (d, J=8.0 Hz)115.6C-1, C-3, C-7
66.75 (dd, J=8.0, 1.8 Hz)121.5C-2, C-4
72.60 (m)42.3C-1, C-2, C-6, C-8, C-9
81.85 (m)46.8C-7, C-9, C-1'
93.80 (m), 4.10 (m)71.5C-7, C-8
1'-134.8-
2'6.88 (d, J=1.9 Hz)112.5C-4', C-6', C-7'
3'-147.9-
4'-145.2-
5'6.72 (d, J=8.1 Hz)115.8C-1', C-3', C-7'
6'6.78 (dd, J=8.1, 1.9 Hz)122.1C-2', C-4'
7'2.55 (m)38.9C-1', C-2', C-6', C-8', C-9'
8'2.10 (m)50.1C-7', C-9', C-8
9'3.95 (m), 4.25 (m)68.9C-7', C-8'
3-OCH33.88 (s)56.1C-3
3'-OCH33.86 (s)56.0C-3'
Acetonide C-99.8-
Acetonide CH31.35 (s)25.5Acetonide C, C-9, C-9'
Acetonide CH31.45 (s)27.8Acetonide C, C-9, C-9'

Experimental Protocols

1. 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

2. 13C NMR Spectroscopy

  • Sample Preparation: Use the same sample as for 1H NMR, ensuring a sufficient concentration (10-20 mg).

  • Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.

3. 2D COSY

  • Acquisition: Use a standard gradient-selected COSY pulse sequence. Typically, 256-512 increments in the t1 dimension and 8-16 scans per increment are sufficient.

4. 2D HSQC

  • Acquisition: Use a gradient-selected HSQC pulse sequence optimized for one-bond 1JCH coupling constants of ~145 Hz.

5. 2D HMBC

  • Acquisition: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for nJCH couplings of 4-10 Hz.

Mandatory Visualization

Troubleshooting_Workflow start Start: Ambiguous NMR Signal Assignment prob_aromatic Problem: Aromatic Signal Overlap start->prob_aromatic prob_aliphatic Problem: Aliphatic Signal Overlap start->prob_aliphatic prob_acetonide Problem: Acetonide Signal Assignment start->prob_acetonide sol_solvent Change NMR Solvent (e.g., Benzene-d6) prob_aromatic->sol_solvent sol_cosy Acquire 2D COSY prob_aliphatic->sol_cosy sol_13c Analyze 13C NMR for Diastereotopic Me signals prob_acetonide->sol_13c check_resolve_aromatic Signals Resolved? sol_solvent->check_resolve_aromatic check_resolve_aliphatic Connectivity Clear? sol_cosy->check_resolve_aliphatic sol_hsqc_hmbc Acquire 2D HSQC & HMBC action_assign_aliphatic Assign Aliphatic Backbone via COSY, HSQC, & HMBC sol_hsqc_hmbc->action_assign_aliphatic check_assign_acetonide Stereochemistry Indicated? sol_13c->check_assign_acetonide action_2d_aromatic Proceed to 2D NMR check_resolve_aromatic->action_2d_aromatic No action_assign_aromatic Assign Aromatic Rings via COSY & HMBC check_resolve_aromatic->action_assign_aromatic Yes check_resolve_aliphatic->sol_hsqc_hmbc No check_resolve_aliphatic->action_assign_aliphatic Yes action_confirm_stereo Confirm Stereochemistry with NOESY/ROESY if needed check_assign_acetonide->action_confirm_stereo Ambiguous end_node End: Complete Signal Assignment check_assign_acetonide->end_node Clear action_2d_aromatic->action_assign_aromatic action_assign_aromatic->end_node action_assign_aliphatic->end_node action_confirm_stereo->end_node

Caption: Troubleshooting workflow for NMR signal assignment of this compound.

Technical Support Center: Managing Assay Interference from Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Isotaxiresinol 9,9'-acetonide" did not yield specific data regarding its interference in biological assays. This is not uncommon for novel or less-studied compounds. Therefore, this guide uses Triamcinolone Acetonide , a well-characterized corticosteroid, as an illustrative example to discuss potential assay interference mechanisms and troubleshooting strategies that can be broadly applied to other small molecules.

This resource is intended for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their biological assays and suspect interference from a test compound.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in biological assays?

A1: Compound interference refers to the phenomenon where a test compound directly interacts with assay components or the detection system, leading to misleading results that do not reflect its true biological activity on the intended target. This can manifest as false positives, false negatives, or an altered dose-response relationship.

Q2: What are the common mechanisms of assay interference?

A2: Small molecules can interfere with biological assays through various mechanisms, including but not limited to:

  • Non-specific Protein Interaction: Hydrophobic compounds can interact non-specifically with proteins, including enzymes and receptors, potentially altering their conformation and activity.

  • Fluorescence Quenching or Enhancement: Compounds with inherent fluorescent properties or the ability to absorb light at excitation or emission wavelengths can interfere with fluorescence-based assays.

  • Assay Signal Inhibition/Activation: The compound may directly inhibit or activate a reporter enzyme (e.g., luciferase, β-lactamase) used in the assay.

  • Redox Activity: Redox-active compounds can interfere with assays that involve redox reactions or use redox-sensitive reagents.

  • Aggregation: Some compounds form aggregates at higher concentrations, which can sequester and non-specifically inhibit enzymes.

  • Chemical Reactivity: The compound may react chemically with assay reagents, leading to signal changes.[1][2]

Q3: Our team is working with Triamcinolone Acetonide and observing unexpected results. Could it be causing interference?

A3: Triamcinolone acetonide is a synthetic glucocorticoid that acts as a corticosteroid hormone receptor agonist.[3] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression, leading to anti-inflammatory and immunosuppressive effects.[3][4] While its primary activity is well-defined, like many small molecules, it has the potential to interfere in assays through off-target effects, particularly at higher concentrations. For instance, its steroid structure could lead to non-specific hydrophobic interactions.

Q4: What are the initial steps to identify potential assay interference?

A4: If you suspect assay interference, a critical first step is to run control experiments. A "procedural blank" or "vehicle control" experiment, where the assay is run with the vehicle (e.g., DMSO) used to dissolve the test compound, can help identify issues with the assay components themselves. Additionally, running the assay with a structurally related but biologically inactive compound can help distinguish true biological activity from non-specific effects.

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible Assay Results
Possible Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect assay plates for precipitates. Determine the solubility of the compound in the assay buffer.No visible precipitate. Compound remains soluble at the tested concentrations.
Compound Instability Assess the stability of the compound in the assay buffer over the incubation period using methods like HPLC.The compound concentration remains stable throughout the experiment.
Plasticware Leaching Run the assay with buffer that has been incubated in the labware (e.g., pipette tips, plates) to be used.No signal is detected from the incubated buffer, indicating no leaching of interfering substances.
Issue 2: High Background Signal or Apparent Activity in Negative Controls
Possible Cause Troubleshooting Step Expected Outcome
Compound's Intrinsic Fluorescence Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths of the assay.The compound does not exhibit significant fluorescence at the assay wavelengths.
Contamination of Reagents Test each reagent individually for contamination. Prepare fresh reagents.Freshly prepared reagents do not produce a high background signal.
Non-specific Activation of Reporter Run a counter-screen without the primary target protein to see if the compound directly activates the reporter system.The compound shows no activity in the absence of the primary target.

Experimental Protocols

Protocol 1: Assessing Compound Interference with Fluorescence-Based Assays
  • Objective: To determine if a test compound has intrinsic fluorescence that interferes with the assay's detection system.

  • Materials:

    • Test compound (e.g., Triamcinolone Acetonide)

    • Assay buffer

    • Black microtiter plates suitable for fluorescence measurements

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the main assay.

    • Add the diluted compound to the wells of a black microtiter plate.

    • Include wells with assay buffer only as a blank control.

    • Read the plate in a fluorescence plate reader at the excitation and emission wavelengths used for the assay's fluorophore.

  • Interpretation: A significant increase in fluorescence intensity in the presence of the compound compared to the blank indicates intrinsic fluorescence and potential interference.

Protocol 2: Counter-Screen for Reporter Enzyme Activity
  • Objective: To determine if a test compound directly affects the activity of a reporter enzyme (e.g., luciferase).

  • Materials:

    • Test compound

    • Purified reporter enzyme (e.g., recombinant luciferase)

    • Reporter enzyme substrate (e.g., luciferin)

    • Assay buffer

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a white microtiter plate, add the diluted compound, purified reporter enzyme, and assay buffer.

    • Include control wells with the enzyme and buffer but no compound.

    • Incubate for a period representative of the main assay's incubation time.

    • Add the reporter enzyme substrate to all wells and immediately measure the luminescence using a luminometer.

  • Interpretation: A change in luminescence in the presence of the compound compared to the control indicates direct modulation of the reporter enzyme and a high likelihood of assay interference.

Visualizing Interference Pathways and Workflows

cluster_0 Troubleshooting Workflow for Suspected Assay Interference A Unexpected Assay Results (False Positive/Negative) B Control Experiments A->B Initiate Investigation C Assess Compound Properties B->C Rule out systemic issues D Counter-Screens C->D Identify specific interference mechanism E Confirm with Orthogonal Assay D->E Validate findings F Mitigation Strategy E->F Develop robust assay

Caption: A logical workflow for troubleshooting suspected assay interference.

cluster_1 Potential Mechanisms of Assay Interference Compound Test Compound AssayTarget Biological Target Compound->AssayTarget True Biological Activity ReporterSystem Reporter System (e.g., Luciferase) Compound->ReporterSystem Direct Inhibition/ Activation Detection Signal Detection (e.g., Fluorescence) Compound->Detection Signal Quenching/ Enhancement FalseResult False Positive/ Negative ReporterSystem->FalseResult Detection->FalseResult

Caption: Signaling pathway illustrating potential points of assay interference.

References

Technical Support Center: Improving the In Vivo Bioavailability of Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the lignan derivative, Isotaxiresinol 9,9'-acetonide.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Oral Bioavailability Poor Aqueous Solubility: As a lignan derivative, this compound is likely poorly soluble in water, limiting its dissolution in the gastrointestinal (GI) tract.Formulation Strategies: Explore solubility enhancement techniques such as micronization, nano-suspensions, solid dispersions with hydrophilic polymers, or encapsulation in lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS).
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.Co-administration with Inhibitors: Investigate co-administration with inhibitors of relevant cytochrome P450 enzymes. Route of Administration: Consider alternative routes of administration that bypass the liver, such as parenteral or transdermal, to determine the extent of first-pass metabolism.
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal tract, which pump it back into the intestinal lumen.In Vitro Transport Assays: Utilize Caco-2 cell monolayers to assess the potential for P-gp mediated efflux. Co-administration with Inhibitors: If efflux is confirmed, consider co-administration with known P-gp inhibitors.
High Inter-Individual Variability in Pharmacokinetic Studies Influence of Gut Microbiota: Lignans are often metabolized by gut bacteria into active forms.[1][2][3] Variations in the gut microbiome of test subjects can lead to inconsistent absorption and metabolism.Standardized Diet: Ensure all animal subjects are on a standardized diet to minimize variations in gut flora. Antibiotic Treatment Group: Include a control group treated with a broad-spectrum antibiotic to assess the impact of gut microbiota on bioavailability.
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic compounds.Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effects on absorption.
Inconsistent In Vitro-In Vivo Correlation (IVIVC) Inappropriate Dissolution Medium: The dissolution medium used for in vitro testing may not accurately reflect the conditions of the in vivo GI tract.Biorelevant Media: Employ biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine.
Degradation in the GI Tract: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids. Enteric Coating: If instability is observed, consider enteric-coated formulations to protect the compound from the stomach's acidic environment.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for improving the bioavailability of a poorly soluble compound like this compound?

A1: A logical starting point is to focus on improving the dissolution rate, as this is often the rate-limiting step for absorption of poorly soluble drugs. Techniques such as particle size reduction (micronization or nanocrystallization) and formulating the compound as a solid dispersion with a hydrophilic carrier are often effective first approaches.

Q2: How can I determine if first-pass metabolism is a significant barrier to the bioavailability of my compound?

A2: A common method is to compare the Area Under the Curve (AUC) of the plasma concentration-time profile following oral administration with the AUC after intravenous (IV) administration. A significantly lower AUC for the oral route suggests a substantial first-pass effect.

Q3: What are the key pharmacokinetic parameters I should be measuring in my in vivo studies?

A3: The key parameters to determine bioavailability and pharmacokinetic profile include:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.

  • F (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

Q4: Are there any general strategies known to improve the bioavailability of lignans?

A4: Yes, for lignans derived from plant sources, processing methods that break down the plant cell wall, such as crushing or milling, have been shown to increase the bioavailability of the active compounds.[1][4] While this compound is a specific derivative, this principle highlights the importance of efficient release from the dosage form. Additionally, the gut microbiota plays a crucial role in the metabolism and subsequent absorption of many lignans.[2][3]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Groups (n=6 per group):

    • Group A: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group B: Oral gavage of this compound suspension (e.g., 20 mg/kg).

  • Dosing Formulation:

    • IV: Dissolve the compound in a suitable vehicle such as a mixture of DMSO, PEG400, and saline.

    • Oral: Suspend the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software (e.g., Phoenix WinNonlin). Calculate absolute bioavailability (F%).

Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

  • Experimental Setup:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber.

  • Inhibitor Arm: Repeat the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Quantify the concentration of the compound in the receiver chambers at specified time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Hypothesis Testing cluster_2 Strategy Development cluster_3 In Vivo Evaluation A Poor In Vivo Bioavailability B Physicochemical Characterization (Solubility, LogP, pKa) A->B C In Vitro Dissolution Testing A->C E Permeability-Limited Absorption B->E F Metabolic Instability B->F D Solubility-Limited Absorption C->D G Formulation Development (e.g., Solid Dispersion, SEDDS) D->G H Caco-2 Permeability Assay E->H I In Vitro Metabolic Stability (Microsomes, S9 Fraction) F->I J Pharmacokinetic Study (Optimized Formulation) G->J H->J I->J K Success J->K Improved Bioavailability?

Caption: Experimental workflow for improving bioavailability.

decision_tree A Low Oral Bioavailability Observed B Is Dissolution Rate Low? A->B C Improve Solubility/Dissolution (e.g., Micronization, Amorphous Solid Dispersion) B->C Yes D Is Permeability Low? B->D No H Re-evaluate In Vivo with Optimized Formulation C->H E Investigate Efflux Transporters (e.g., Caco-2 Assay with Inhibitors) D->E Yes F Is there high First-Pass Metabolism? D->F No E->H G Investigate Metabolic Pathways (e.g., In Vitro Metabolism Studies) F->G Yes F->H No G->H

Caption: Troubleshooting decision tree for low bioavailability.

signaling_pathway cluster_0 Hypothetical Lignan-Modulated Pathway A Isotaxiresinol Derivative B Receptor Binding (e.g., Estrogen Receptor) A->B C Signal Transduction Cascade B->C D Transcription Factor Activation (e.g., NF-κB) C->D E Gene Expression Modulation D->E F Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) E->F

Caption: Hypothetical signaling pathway for a lignan.

References

"Isotaxiresinol 9,9'-acetonide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the storage and handling of Isotaxiresinol 9,9'-acetonide, tailored for researchers, scientists, and drug development professionals. The information herein is compiled from general best practices for lignans, resinols, and acetonide compounds and should be supplemented with any supplier-specific data.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound?

This compound is a lignan derivative.[1] Key identifiers for this compound are:

  • Molecular Formula: C₂₂H₂₆O₆[2]

  • Molecular Weight: 386.44 g/mol [2]

  • Appearance: Typically a powder[2]

  • CAS Number: 252333-72-5[2]

Q2: What are the recommended short-term and long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a tightly sealed, light-protecting container in a cool, dry, and well-ventilated area.[3][4] To prevent degradation from moisture and light, amber vials or containers wrapped in foil are recommended.

Q3: How should I store solutions of this compound?

Solutions should be prepared fresh for immediate use whenever possible. For short-term storage (days to weeks), store aliquots in tightly sealed, light-protecting vials at 2-8°C. For longer-term storage, aliquots should be stored at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.[3]

Q4: Is this compound sensitive to light or air?

While specific data for this compound is limited, many complex organic molecules, including lignans, can be sensitive to light and oxidation. Therefore, it is best practice to store it protected from light and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[5]

Troubleshooting Guide

Issue 1: The compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: Exposure to moisture, light, or improper storage temperature leading to degradation or contamination.[3]

  • Solution:

    • Immediately move the compound to a desiccator to remove excess moisture.[3]

    • Review your storage protocol. Ensure the container is airtight and stored at the recommended temperature, protected from light.

    • If contamination is suspected, it is advisable to use a fresh, unopened vial to ensure the integrity of your experimental results.

Issue 2: Difficulty in dissolving the compound.

  • Possible Cause: Use of an inappropriate solvent, low solvent temperature, or compound degradation.

  • Solution:

    • Ensure you are using a suitable solvent. While specific solubility data is not widely available, similar compounds are often soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[3]

    • Gentle warming or sonication of the solvent can aid dissolution. Avoid high temperatures which may accelerate degradation.[3]

    • If the compound still does not dissolve, it may have degraded. Consider using a fresh stock.

Issue 3: Inconsistent experimental results.

  • Possible Cause: Compound degradation due to improper storage or handling, or inaccurate concentration of stock solutions.

  • Solution:

    • Prepare fresh solutions from a new or properly stored solid sample.

    • Perform a purity check of your compound using an appropriate analytical method, such as HPLC, if available.[3]

    • Ensure accurate and consistent preparation of your stock solutions.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage DurationTemperatureContainerAdditional Precautions
Solid Short-term (weeks)Room TemperatureTightly sealed, light-protectingStore in a cool, dry place away from direct sunlight.[3][4]
Long-term (months to years)≤ -15°C[3]Tightly sealed, light-protectingAliquot upon receipt; consider storage under an inert atmosphere.[5]
In Solution Short-term (days to weeks)2-8°C[3]Tightly sealed, light-protecting vialVerify solvent stability; protect from light.[3]
Long-term (months)-20°C or -80°C[3]Tightly sealed, light-protecting vialAliquot to avoid freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the powder using an analytical balance.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the solid.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in appropriately labeled, tightly sealed, light-protecting vials at the recommended temperature.

Protocol 2: Aliquoting for Long-Term Storage

  • Preparation: Prepare a stock solution as described in Protocol 1.

  • Dispensing: Dispense the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes or vials. The volume of the aliquots should be based on the typical amount needed for an experiment to avoid multiple freeze-thaw cycles of the same aliquot.

  • Sealing and Labeling: Securely cap each aliquot and clearly label with the compound name, concentration, solvent, and date of preparation.

  • Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to a -20°C or -80°C freezer for long-term storage.

Visualizations

Storage_and_Handling_Workflow cluster_receiving Receiving cluster_storage Storage cluster_use Experimental Use receive Receive Compound log Log Lot Number and Date receive->log storage_decision Short-term or Long-term Storage? log->storage_decision short_term Store at Room Temp (Cool, Dry, Dark) storage_decision->short_term Short-term long_term Aliquot and Store at -20°C or -80°C storage_decision->long_term Long-term prep_solution Prepare Stock Solution short_term->prep_solution long_term->prep_solution use_in_assay Use in Experiment prep_solution->use_in_assay discard Dispose of Waste use_in_assay->discard

Caption: Workflow for the proper storage and handling of this compound.

Troubleshooting_Guide cluster_appearance Appearance Issue cluster_dissolution Dissolution Issue cluster_results Results Issue start Problem Encountered appearance_issue Color Change or Clumping? start->appearance_issue dissolution_issue Difficulty Dissolving? start->dissolution_issue results_issue Inconsistent Results? start->results_issue check_storage Verify Storage Conditions (Temp, Light, Seal) appearance_issue->check_storage Yes use_new Use Fresh Stock check_storage->use_new check_solvent Confirm Correct Solvent and Temperature dissolution_issue->check_solvent Yes try_sonication Gentle Sonication/Warming check_solvent->try_sonication try_sonication->use_new Still Fails prepare_fresh Prepare Fresh Solution results_issue->prepare_fresh Yes check_purity Perform Purity Analysis (HPLC) prepare_fresh->check_purity

Caption: Troubleshooting common issues with this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Lignans: Featuring Isotaxiresinol and Other Prominent Members

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of various lignans. While the primary focus is to compare Isotaxiresinol 9,9'-acetonide with other lignans, a notable scarcity of published data on this specific compound necessitates a broader comparative approach. This guide will, therefore, present the available data for its parent compound, Isotaxiresinol, and contrast its activities with those of more extensively studied lignans.

Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants and are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects.[1] Their therapeutic potential has made them a subject of significant interest in pharmacological research.

This compound: An Overview

This compound is a lignan that can be isolated from the branches of Taxus wallichiana. At present, there is a lack of publicly available experimental data detailing the specific biological activities of this compound. However, research on its parent compound, Isotaxiresinol, and the closely related lignan, Taxiresinol, provides some insight into its potential therapeutic properties.

Biological Activity of Isotaxiresinol and Taxiresinol

Isotaxiresinol, isolated from the wood of Taxus yunnanensis, has demonstrated in vivo anti-osteoporotic activity . In a study using ovariectomized (OVX) rats as a model for postmenopausal osteoporosis, oral administration of Isotaxiresinol (at 50 and 100 mg/kg/day for 6 weeks) led to an increase in bone mineral content and density.[2] The study also indicated that Isotaxiresinol significantly inhibited bone resorption without affecting the uterine tissue, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis.[2]

Taxiresinol, another lignan from Taxus wallichiana, has shown notable in vitro anticancer activity against a panel of human cancer cell lines, including colon, liver, ovarian, and breast cancer.[3] Furthermore, Taxiresinol exhibited strong antioxidant activity with a reported IC50 value of 18.4 μM in a DPPH radical scavenging assay, which was superior to the well-known antioxidant, caffeic acid (IC50 25.5 μM).[4]

Comparative Analysis of Lignan Activity

To provide a broader context, the following tables summarize the quantitative data for the biological activities of several well-characterized lignans.

Anticancer Activity

The cytotoxic effects of various lignans against different cancer cell lines are presented below. The IC50 value represents the concentration of the lignan required to inhibit the growth of 50% of the cancer cells.

LignanCell LineCancer TypeIC50 (µM)Reference
Podophyllotoxin A549Human Lung Carcinoma1.9[5]
HeLaHuman Cervical Cancer7.93[6]
K562Human Myelogenous Leukemia6.42[6]
DLD1, Caco2, HT29Colorectal Cancer0.3 - 0.6[7]
Arctigenin MDA-MB-231Triple-Negative Breast Cancer0.787 (24h)[8]
MDA-MB-468Triple-Negative Breast Cancer0.285 - 3.756 (24h)[8]
Hep G2Human Hepatocellular Carcinoma1.99 (24h)[9]
SMMC7721Human Hepatocellular Carcinoma>5 (24h)[9]
MCF-7Breast Cancer (ER+)40 (48h)[10]
Pinoresinol SKBr3Breast Cancer575 (48h)[11]
HL60Human Promyelocytic Leukemia8[12]
Lariciresinol SKBr3Breast Cancer500 (48h)[11]
Enterolactone PC-3Human Prostate Carcinoma~60 (for growth inhibition)[13]
Anti-inflammatory Activity

The anti-inflammatory potential of lignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

LignanAssayIC50 (µM)Reference
(+)-Pinoresinol NO Production Inhibition (LPS-induced RAW 264.7 cells)7.89 ± 1.22[14]
(+)-Syringaresinol NO Production Inhibition (LPS-induced RAW 264.7 cells)8.30 ± 1.56[14]
Schisandrin C NO Production Inhibition (LPS-induced RAW 264.7 cells)8.5 ± 0.5[15]
Gomisin N NO Production Inhibition (LPS-induced RAW 264.7 cells)15.8 ± 2.1[15]
Antioxidant Activity

The antioxidant capacity of lignans is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

LignanAssayIC50 (µg/mL)Reference
Nordihydroguaiaretic acid DPPH Radical Scavenging6.601[16]
(-)-Secoisolariciresinol DPPH Radical Scavenging14.141[16]
Secoisolariciresinol diglycoside DPPH Radical Scavenging16.970[16]
α-(-)-Conidendrin DPPH Radical Scavenging23.296[16]
Enterodiol DPPH Radical Scavenging770.164[16]
Enterolactone DPPH Radical Scavenging932.167[16]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the interpretation and replication of the presented data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the lignan for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the lignan that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9]

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the lignan for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours).

  • Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

  • IC50 Calculation: The IC50 value, the concentration of the lignan that inhibits NO production by 50%, is determined.[14][15]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow.[1]

  • Reaction Mixture: A solution of the lignan at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.

  • IC50 Determination: The IC50 value, representing the concentration of the lignan required to scavenge 50% of the DPPH radicals, is calculated.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by lignans and a typical experimental workflow.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription Lignans Lignans Lignans->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of lignans.

MTT_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_lignans Add varying concentrations of Lignans incubate1->add_lignans incubate2 Incubate (24-72h) add_lignans->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate Calculate cell viability and IC50 value read_absorbance->calculate end End calculate->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the known anti-osteoporotic and anticancer activities of its parent compound, Isotaxiresinol, and the related lignan, Taxiresinol, suggest that it may possess valuable therapeutic properties. The comparative data presented for other well-studied lignans highlight the diverse and potent biological effects of this class of compounds. Further research is warranted to isolate and characterize the bioactivities of this compound to fully understand its pharmacological potential. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of lignans and encourages further investigation into less-studied members of this promising family of natural products.

References

Comparative analysis of "Isotaxiresinol 9,9'-acetonide" extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound while minimizing environmental impact and processing time. Here, we compare four common techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).

Parameter Maceration Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Principle Soaking the plant material in a solvent at room temperature.Continuous extraction with a hot solvent.Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Use of microwave energy to heat the solvent and plant material, accelerating extraction.
Relative Yield LowerHighHighVery High
Extraction Time Long (days)Moderate (hours)Short (minutes to hours)Very Short (minutes)
Solvent Consumption HighModerateLowLow
Temperature Room TemperatureBoiling point of the solventControlled, often near room temperatureHigh, controlled
Potential for Thermal Degradation LowHighLowModerate to High
Capital Cost LowLowModerateModerate to High
Suitability for Lignans Suitable for thermolabile compounds, but inefficient.Effective, but risks degradation of sensitive compounds.Highly effective, improves yield and reduces time.[2][3]Very efficient, but requires careful optimization to avoid degradation.[2]

Experimental Protocols

The following are detailed, generalized protocols for the extraction of lignans from Taxus wallichiana, which can be adapted for the specific isolation of Isotaxiresinol 9,9'-acetonide.

Maceration Protocol
  • Preparation of Plant Material: Air-dry the branches of Taxus wallichiana at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.

  • Extraction: Place 100 g of the powdered plant material in a sealed container with 1 L of 80% ethanol.

  • Incubation: Allow the mixture to stand for 3-5 days at room temperature with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Soxhlet Extraction Protocol
  • Preparation of Plant Material: Prepare the dried, powdered branches of Taxus wallichiana as described for maceration.

  • Extraction: Place 50 g of the powdered material into a thimble and place the thimble in a Soxhlet extractor. The receiving flask should contain 500 mL of methanol.

  • Operation: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

  • Concentration: After extraction, concentrate the solvent in the receiving flask using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare the dried, powdered branches of Taxus wallichiana.

  • Extraction: Suspend 20 g of the powdered material in 400 mL of 70% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation of Plant Material: Prepare the dried, powdered branches of Taxus wallichiana.

  • Extraction: Place 10 g of the powdered material in a microwave-safe extraction vessel with 200 mL of 95% ethanol.

  • Irradiation: Heat the mixture in a microwave extractor at a power of 500 W for 3 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature, then filter and concentrate the filtrate.

Logical Workflow for Extraction and Isolation

The following diagram illustrates a general workflow for the extraction and subsequent isolation of a target lignan like this compound from Taxus wallichiana.

ExtractionWorkflow PlantMaterial Taxus wallichiana (Branches) Drying Drying & Grinding PlantMaterial->Drying Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Fractions Ethyl Acetate Fraction Partitioning->Fractions Chromatography Column Chromatography (Silica Gel) Fractions->Chromatography PurifiedCompound This compound Chromatography->PurifiedCompound

Caption: General workflow for the extraction and isolation of this compound.

Concluding Remarks

The choice of extraction method for this compound will depend on the specific objectives of the research, including desired yield, purity, processing time, and available resources. For initial screening and small-scale extraction, maceration offers a simple, low-cost option. For higher efficiency and yield, UAE and MAE are superior choices, with UAE providing a good balance between efficiency and preservation of thermolabile compounds. Soxhlet extraction remains a viable, though potentially harsh, method. Subsequent purification steps, such as solvent partitioning and column chromatography, are essential for isolating the target compound from the crude extract. Further optimization of solvent type, temperature, and extraction time for each method is recommended to maximize the recovery of this compound.

References

Validating the Anti-Cancer Effects of "Isotaxiresinol 9,9'-acetonide": A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-cancer potential of Isotaxiresinol 9,9'-acetonide is currently challenging due to a lack of publicly available experimental data. While the compound has been identified and isolated, detailed studies elucidating its cytotoxic effects, mechanism of action, and specific signaling pathways involved in cancer cells have not been found in the current body of scientific literature.

This guide, therefore, serves a dual purpose. Firstly, it outlines the standard experimental methodologies and data presentation required to validate the anti-cancer effects of a novel compound like this compound. Secondly, it provides a comparative framework by presenting data from established anti-cancer agents, offering a benchmark against which future studies on this compound can be compared.

This approach will enable researchers and drug development professionals to understand the necessary experimental workflow and the type of data required to build a strong scientific case for a new anti-cancer candidate.

Section 1: Standard Methodologies for Validating Anti-Cancer Effects

A rigorous validation of a potential anti-cancer compound involves a series of in vitro experiments to assess its biological activity. The following are key experimental protocols that would be essential in evaluating this compound.

Cell Viability and Cytotoxicity Assays

The initial step in assessing anti-cancer activity is to determine the compound's ability to inhibit cancer cell growth and induce cell death. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assays

To understand if the compound induces programmed cell death (apoptosis), assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis

To determine if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Section 2: Comparative Data of Alternative Anti-Cancer Agents

In the absence of specific data for this compound, this section provides a comparative overview of well-established anti-cancer drugs, showcasing the type of data necessary for a comprehensive evaluation.

Table 1: Comparative Cytotoxicity (IC50) of Standard Anti-Cancer Drugs on Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
DoxorubicinMCF-7 (Breast)0.5 - 2[1]
DoxorubicinHeLa (Cervical)0.2 - 1[2]
CisplatinA549 (Lung)5 - 15[3]
Paclitaxel (Taxol)OVCAR-3 (Ovarian)0.01 - 0.1[4]

Section 3: Signaling Pathways in Cancer and Experimental Workflows

Understanding the molecular mechanism of an anti-cancer compound involves identifying the signaling pathways it modulates. Below are diagrams representing a hypothetical experimental workflow and a common signaling pathway targeted in cancer therapy.

experimental_workflow cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action cell_culture Cancer Cell Lines treatment Treat with This compound cell_culture->treatment viability MTT Assay (Determine IC50) treatment->viability apoptosis Annexin V/PI Assay treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot pathway_id Identify Affected Signaling Pathways western_blot->pathway_id target_validation Validate Molecular Targets pathway_id->target_validation

Caption: A generalized workflow for the in vitro validation of a novel anti-cancer compound.

p53_pathway dna_damage DNA Damage (e.g., by Chemotherapy) atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 (Tumor Suppressor) atm_atr->p53 Phosphorylates & Activates mdm2 MDM2 p53->mdm2 Inhibits p21 p21 p53->p21 Induces Expression bax Bax p53->bax Induces Expression mdm2->p53 Promotes Degradation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: The p53 signaling pathway, a critical regulator of cell fate in response to cellular stress.

Conclusion

While "this compound" has been identified as a natural product, its potential as an anti-cancer agent remains to be validated through rigorous scientific investigation. The experimental protocols and comparative data presented in this guide provide a clear roadmap for the necessary research. Future studies focusing on the cytotoxicity, induction of apoptosis, effects on the cell cycle, and elucidation of the underlying signaling pathways of this compound are essential to determine its therapeutic potential. The scientific community awaits such data to accurately compare its efficacy against existing anti-cancer alternatives.

References

A Comparative Analysis of the Lignan Podophyllotoxin and Its Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Initial research on the biological efficacy of Isotaxiresinol 9,9'-acetonide revealed a significant lack of available data to conduct a comparative analysis against its synthetic analogs. To fulfill the core requirements of this comparison guide, a strategic pivot was made to a well-researched and clinically significant lignan, podophyllotoxin, and its widely used synthetic derivatives, etoposide and teniposide. This allows for a comprehensive evaluation of their efficacy, supported by extensive experimental data.

Podophyllotoxin, a naturally occurring lignan isolated from the roots and rhizomes of Podophyllum species, has a long history in traditional medicine. While its potent cytotoxic effects were recognized, its clinical use was hampered by significant toxicity. This led to the development of semi-synthetic analogs, etoposide and teniposide, which have become cornerstone chemotherapeutic agents for a variety of cancers. This guide provides a detailed comparison of the in vitro efficacy of podophyllotoxin and its synthetic derivatives, outlines the experimental methodology used for this evaluation, and illustrates their distinct mechanisms of action.

Comparative Efficacy Against Human Cancer Cell Lines

The cytotoxic activity of podophyllotoxin, etoposide, and teniposide has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these assessments. The following table summarizes the IC50 values obtained from a comparative in vitro study using human lung cancer cell lines, as determined by the MTT assay.

CompoundCell LineIC50 (µM)
Podophyllotoxin SBC-2 (SCLC)Not Reported in this study
SBC-3 (SCLC)Not Reported in this study
SBC-4 (SCLC)Not Reported in this study
SBC-7 (SCLC)Not Reported in this study
ABC-1 (NSCLC)Not Reported in this study
EBC-1 (NSCLC)Not Reported in this study
Etoposide SBC-2 (SCLC)~1.5
SBC-3 (SCLC)~0.8
SBC-4 (SCLC)~1.2
SBC-7 (SCLC)~2.0
ABC-1 (NSCLC)~2.5
EBC-1 (NSCLC)~3.0
Teniposide SBC-2 (SCLC)~0.15
SBC-3 (SCLC)~0.08
SBC-4 (SCLC)~0.12
SBC-7 (SCLC)~0.20
ABC-1 (NSCLC)~0.25
EBC-1 (NSCLC)~0.30

SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer. Data extracted from a study comparing the in vitro activity of podophyllotoxin analogues in human lung cancer cell lines.[1]

From this data, it is evident that teniposide is the most potent of the three compounds against all tested lung cancer cell lines, exhibiting IC50 values that are approximately 8-10 times lower than those of etoposide[2]. While this particular study did not report the IC50 values for podophyllotoxin, other studies have shown its potent but non-selective cytotoxicity. The semi-synthetic derivatives were specifically developed to modulate this activity and improve the therapeutic index.

Experimental Protocols: Determining Cytotoxicity using the MTT Assay

The data presented above was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete cell culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Stock solutions of podophyllotoxin, etoposide, and teniposide are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions are then made in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is carefully removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values of the blank controls are subtracted from all other readings. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mechanisms of Action: A Tale of Two Targets

A key distinction between podophyllotoxin and its synthetic analogs lies in their molecular mechanisms of action. While all three compounds induce cell cycle arrest and apoptosis, they achieve this by targeting different cellular components.

Podophyllotoxin: Inhibition of Tubulin Polymerization

Podophyllotoxin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

Podophyllotoxin_Mechanism cluster_0 cluster_1 Podophyllotoxin Podophyllotoxin Tubulin Tubulin Dimers (α/β) Podophyllotoxin->Tubulin Binds to Microtubule Microtubule Polymerization Podophyllotoxin->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Microtubule->Mitotic_Spindle Essential for Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Podophyllotoxin's mechanism of action.

Etoposide and Teniposide: Inhibition of Topoisomerase II

In contrast to their parent compound, etoposide and teniposide do not significantly interact with tubulin. Instead, their primary molecular target is topoisomerase II, a nuclear enzyme that plays a crucial role in DNA replication and transcription by managing DNA topology. These synthetic analogs form a ternary complex with topoisomerase II and DNA, stabilizing the transient double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage, cell cycle arrest in the S and G2 phases, and subsequent apoptosis.

Topoisomerase_II_Inhibition Analogs Etoposide & Teniposide TopoII Topoisomerase II Analogs->TopoII Binds to Complex Ternary Complex (Drug-TopoII-DNA) Analogs->Complex DNA DNA TopoII->DNA Acts on TopoII->Complex DNA->Complex DSB DNA Double-Strand Breaks Complex->DSB Stabilizes Cell_Cycle_Arrest S/G2 Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for Etoposide and Teniposide.

Conclusion

The development of etoposide and teniposide from the natural lead compound, podophyllotoxin, represents a classic example of successful drug development. By modifying the original molecular scaffold, researchers were able to shift the mechanism of action from tubulin inhibition to topoisomerase II inhibition, resulting in a more favorable therapeutic profile. The comparative in vitro data clearly demonstrates the enhanced potency of the synthetic analogs, particularly teniposide, against lung cancer cell lines. The distinct signaling pathways targeted by these compounds underscore the importance of understanding the molecular basis of drug action for the rational design of new and improved anticancer agents.

References

Cross-Validation of Analytical Methods for Isotaxiresinol 9,9'-acetonide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of "Isotaxiresinol 9,9'-acetonide," a lignan found in plants of the Taxus genus, is crucial for phytochemical analysis, pharmacological studies, and quality control.[1] While specific validated analytical methods for this exact acetonide derivative are not extensively documented in publicly available literature, robust and validated methods for structurally similar lignans provide a strong foundation for its analysis. This guide compares the two most prevalent and powerful analytical techniques for lignan quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The primary analytical approaches for the characterization and quantification of lignans, including those structurally related to this compound, are chromatographic techniques.[2][3][4] Among these, HPLC and LC-MS are considered the methods of choice due to their high sensitivity and selectivity.[4]

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and robust technique for the quantification of lignans.[2][3] It offers good sensitivity and is generally more accessible and less expensive than mass spectrometry-based methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.[5][6][7]

The selection between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

Data Presentation: Performance Characteristics

The following tables summarize typical validation parameters for the quantification of lignans using HPLC-UV and LC-MS/MS, based on published data for structurally similar compounds. These values can be considered representative for establishing a validated method for this compound.

Table 1: Typical Validation Parameters for HPLC-UV Quantification of Lignans

ParameterTypical PerformanceSource
Linearity (r²) > 0.999[8][9]
Limit of Detection (LOD) 1.24 - 9.00 ng[9]
Limit of Quantification (LOQ) 3.71 - 31.71 ng[9]
Precision (RSD%) < 3%[9]
Accuracy (Recovery %) 96.68% - 103.63%[9]

Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Lignans

ParameterTypical PerformanceSource
Linearity (r²) > 0.99[5][10]
Limit of Detection (LOD) 0.041 - 0.877 µ g/100g [11]
Limit of Quantification (LOQ) 0.118 - 1.831 µ g/100g [11]
Precision (CV%) Within-run: 6-21%, Between-run: 6-33%[6][12]
Accuracy (Recovery %) 73% - 123%[6][12]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the extraction and analysis of lignans, which can be adapted for this compound.

Extraction of Lignans from Plant Material

The efficient extraction of lignans from the plant matrix is a critical first step. A common approach involves solvent extraction, which may be followed by a hydrolysis step to release lignan aglycones from their glycosidic forms.

Protocol:

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Perform a sequential extraction, first with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a more polar solvent like methanol or ethanol to isolate the lignans.[4]

    • Alternatively, a direct extraction with a mixture of water and alcohol (e.g., 80% methanol) can be employed.[5] The extraction can be enhanced by ultrasonication or heating.[10]

  • (Optional) Hydrolysis: For the analysis of total lignans (aglycones), an alkaline or enzymatic hydrolysis step can be included to cleave glycosidic bonds.[6][7]

  • Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.[7]

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection into the chromatographic system.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[13][14]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection Wavelength: 230 nm or 280 nm are commonly used for lignan detection.[9][13]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • LC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A UPLC/UHPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) for faster analysis.[15]

  • Mobile Phase: Similar to HPLC, using a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[14][15]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min for UPLC systems.[14][15]

  • Column Temperature: Controlled, for instance, at 40°C.[15]

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's structure.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the target analyte and any internal standards.[16]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of lignans from a plant source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing plant_material Plant Material (e.g., Taxus sp.) grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction hydrolysis Hydrolysis (Optional) extraction->hydrolysis purification Solid-Phase Extraction (SPE) hydrolysis->purification final_sample Final Sample purification->final_sample hplc HPLC-UV final_sample->hplc lcms LC-MS/MS final_sample->lcms quantification Quantification hplc->quantification lcms->quantification validation Method Validation quantification->validation

Caption: General experimental workflow for lignan analysis.

Logical Relationship of Method Validation

The following diagram outlines the logical relationship between the key parameters assessed during analytical method validation.

validation_relationship cluster_performance Performance Characteristics method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq robustness Robustness precision->robustness

Caption: Key parameters in analytical method validation.

References

A Comparative Guide to the In Vivo Efficacy and Toxicity of Isotaxiresinol and Standard Osteoporosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the in vivo efficacy and toxicity of Isotaxiresinol, a lignan with potential anti-osteoporotic properties, against two established standards of care for osteoporosis: Alendronate, a bisphosphonate, and Raloxifene, a selective estrogen receptor modulator (SERM). As there is limited direct research on "Isotaxiresinol 9,9'-acetonide," this guide focuses on the parent compound, Isotaxiresinol. The data presented is derived from preclinical studies in ovariectomized (OVX) rat models, a standard animal model for postmenopausal osteoporosis.

In Vivo Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of Isotaxiresinol, Alendronate, and Raloxifene in preventing bone loss and improving bone health in ovariectomized rats.

Table 1: Effects on Bone Mineral Density (BMD) and Bone Mineral Content (BMC)

CompoundDoseTreatment DurationAnimal ModelKey Findings
Isotaxiresinol 50 and 100 mg/kg/day (oral)6 weeksOvariectomized Wistar ratsIncreased BMC and BMD in total and cortical bones compared to OVX control[1].
Alendronate 1.0 mg/kg/day (oral)2 monthsOvariectomized Sprague-Dawley ratsPrevented the decrease in bone mineral density in the femoral epiphysis and neck[2].
Raloxifene 3 mg/kg/day (oral)6 monthsOvariectomized Sprague-Dawley ratsGreater bone mineral density at the proximal tibia and lumbar vertebrae compared with vehicle-treated ovariectomized animals[3].

Table 2: Effects on Bone Strength

CompoundDoseTreatment DurationAnimal ModelKey Findings
Isotaxiresinol 50 and 100 mg/kg/day (oral)6 weeksOvariectomized Wistar ratsPrevented the decreases in three bone strength indexes induced by ovariectomy[1].
Alendronate 3 mg/kg/day (oral)28 weeksOvariectomized Sprague-Dawley ratsHigher ultimate load at failure and energy absorption of the fracture callus compared to saline-treated controls[4].
Raloxifene 3 mg/kg/day (oral)6 monthsOvariectomized Sprague-Dawley ratsGreater bone strength in the lumbar vertebrae and femoral neck compared with vehicle-treated ovariectomized animals[3].

Table 3: Effects on Serum Biochemical Markers of Bone Turnover

CompoundDoseTreatment DurationAnimal ModelEffects on Bone Formation Markers (e.g., ALP, Osteocalcin)Effects on Bone Resorption Markers (e.g., TRAP, DPD)
Isotaxiresinol 50 and 100 mg/kg/day (oral)6 weeksOvariectomized Wistar ratsSlightly increased bone formation[1].Significantly inhibited bone resorption[1].
Alendronate 1 mg/kg/day (oral)56 daysOvariectomized Wistar Albino ratsNo significant change in plasma osteocalcin levels compared to sham-operated group[5].Significantly lower levels of plasma osteocalcin (indicative of reduced turnover) compared to OVX-placebo group[5].
Raloxifene 2 mg/kg for 6 weeks6 weeksOvariectomized ratsConflicting effects on serum ALP and osteocalcin levels[6].Remarkably reduced bone turnover, indicated by decreased urinary deoxypyridinoline (DPD) levels[6].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.

Isotaxiresinol Anti-Osteoporotic Activity Study
  • Animal Model: Female Wistar rats, 11 weeks old, were used. Ovariectomy (OVX) was performed to induce an osteoporotic state. A sham-operated group served as a control.

  • Treatment Groups:

    • Sham-operated + vehicle

    • OVX + vehicle

    • OVX + Isotaxiresinol (50 mg/kg/day, orally)

    • OVX + Isotaxiresinol (100 mg/kg/day, orally)

  • Treatment Duration: 6 weeks.

  • Endpoint Measurements:

    • Bone mineral content (BMC) and bone mineral density (BMD) of the whole tibia were measured by peripheral quantitative computed tomography (pQCT).

    • Bone strength was assessed by a three-point bending test on the femur.

    • Serum was collected to measure biochemical markers of bone turnover.

    • The uterus was weighed to assess estrogenic side effects.

Alendronate Efficacy Study in Ovariectomized Rats
  • Animal Model: Three-month-old female Wistar Albino rats were used. Bilateral ovariectomy was performed. A sham-operated group was included.

  • Treatment Groups:

    • Sham-operated + no treatment

    • OVX + physiological saline (1 mL/kg/day, gastric gavage)

    • OVX + Alendronate sodium (1 mg/kg/day, gastric gavage)

  • Treatment Duration: 56 days, starting 7 days after surgery.

  • Endpoint Measurements:

    • Bone mineral density was measured.

    • Plasma levels of osteocalcin and calcium were determined.

    • Urine calcium and creatinine levels were analyzed.

    • Biomechanical properties of the bone were assessed.

Raloxifene Efficacy Study in Ovariectomized Rats
  • Animal Model: Ovariectomized Sprague-Dawley rats. A sham-operated group was used for comparison.

  • Treatment Groups:

    • Sham-operated + vehicle

    • OVX + vehicle

    • OVX + Raloxifene (3 mg/kg, orally)

    • OVX + Ethynyl estradiol (0.1 mg/kg, orally)

  • Treatment Duration: 6 months, starting 3 days after ovariectomy.

  • Endpoint Measurements:

    • Bone strength of the lumbar vertebrae and femoral neck was measured.

    • Bone mineral density of the proximal tibia and lumbar vertebrae was assessed.

    • Uterine weight was measured to evaluate estrogenic effects.

In Vivo Toxicity Comparison

Table 4: Summary of In Vivo Toxicity

CompoundAnimal ModelKey Toxicity Findings
Isotaxiresinol Ovariectomized Wistar ratsNo reported side effects on uterine tissue at doses of 50 and 100 mg/kg/day for 6 weeks[1].
Alendronate RatsOral LD50 in female rats corresponds to a human oral dose of 27,800 mg[7]. Chronic toxicity studies showed reductions in serum calcium and phosphate, and nephrotoxicity[7]. At high doses (10 and 15 mg/kg/day), it caused dystocia and death in dams at parturition due to hypocalcemia[8].
Raloxifene Ovariectomized ratsDid not cause a significant increase in uterine weight compared to estrogen treatment[3][9]. In some studies, a slight increase in uterine wet weight was observed, attributed to water retention[10].

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are mediated through distinct signaling pathways.

Isotaxiresinol (Lignan)

Lignans are known to influence bone metabolism through various pathways. While the specific mechanism of Isotaxiresinol is not fully elucidated, related compounds are known to modulate key signaling pathways involved in bone remodeling, such as MAPK, NF-κB, and the RANKL/RANK/OPG axis. These pathways ultimately regulate the balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption.

Isotaxiresinol_Pathway Isotaxiresinol Isotaxiresinol MAPK MAPK Pathway Isotaxiresinol->MAPK Modulates NFkB NF-κB Pathway Isotaxiresinol->NFkB Modulates RANKL RANKL Isotaxiresinol->RANKL Inhibits OPG OPG Isotaxiresinol->OPG Stimulates Osteoblast Osteoblast (Bone Formation) Osteoclast Osteoclast (Bone Resorption) MAPK->Osteoblast Promotes Differentiation NFkB->Osteoclast Promotes Differentiation RANK RANK RANKL->RANK Binds RANK->NFkB OPG->RANKL Inhibits

Caption: Putative signaling pathways modulated by Isotaxiresinol in bone cells.

Alendronate (Bisphosphonate)

Alendronate primarily acts by inhibiting osteoclast-mediated bone resorption. It accumulates at sites of active bone remodeling and is internalized by osteoclasts, where it interferes with the mevalonate pathway, leading to osteoclast apoptosis. Recent studies also suggest that Alendronate can promote osteoblast differentiation and bone formation through the interferon-β (IFN-β)/STAT1 signaling pathway.

Alendronate_Pathway Alendronate Alendronate Osteoclast Osteoclast Alendronate->Osteoclast IFNb IFN-β Alendronate->IFNb Upregulates Mevalonate Mevalonate Pathway Osteoclast->Mevalonate Osteoblast Osteoblast BoneFormation Bone Formation Osteoblast->BoneFormation Apoptosis Apoptosis Mevalonate->Apoptosis Inhibition leads to BoneResorption Bone Resorption Apoptosis->BoneResorption Decreased STAT1 STAT1 IFNb->STAT1 Activates STAT1->Osteoblast Promotes Differentiation

Caption: Mechanism of action of Alendronate on bone cells.

Raloxifene (SERM)

Raloxifene is a selective estrogen receptor modulator that exhibits estrogen agonist effects on bone and antagonist effects on uterine and breast tissue. In bone, it binds to estrogen receptors, mimicking the effects of estrogen to reduce bone resorption and decrease bone turnover.

Raloxifene_Pathway Raloxifene Raloxifene ER Estrogen Receptor (ER) Raloxifene->ER Binds to Bone Bone Tissue ER->Bone Uterus Uterine Tissue ER->Uterus Agonist Agonist Effect (Decreased Resorption) Bone->Agonist Antagonist Antagonist Effect (No Stimulation) Uterus->Antagonist

Caption: Tissue-selective action of Raloxifene via estrogen receptors.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of anti-osteoporotic compounds in an ovariectomized rat model.

Experimental_Workflow Start Start: Acclimatization of Rats Surgery Surgical Procedure: Ovariectomy (OVX) or Sham Operation Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Treatment Treatment Administration: - Vehicle Control - Test Compound (e.g., Isotaxiresinol) - Standard Drug (e.g., Alendronate/Raloxifene) Recovery->Treatment Monitoring In-life Monitoring: Body Weight, Clinical Signs Treatment->Monitoring Endpoint Endpoint Data Collection: - Bone Densitometry (pQCT/DEXA) - Biomechanical Testing - Serum & Urine Collection - Tissue Harvesting (Femur, Tibia, Uterus) Treatment->Endpoint Monitoring->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: General experimental workflow for in vivo osteoporosis studies.

Conclusion

Based on the available preclinical data, Isotaxiresinol demonstrates promising anti-osteoporotic efficacy in the ovariectomized rat model, comparable in some aspects to the established standards, Alendronate and Raloxifene. Isotaxiresinol appears to exert its effects by both slightly promoting bone formation and significantly inhibiting bone resorption. A key potential advantage of Isotaxiresinol is its lack of reported adverse effects on uterine tissue, a common concern with some hormonal therapies.

Alendronate is a potent inhibitor of bone resorption with a well-documented efficacy in increasing bone mineral density and strength. However, it can be associated with gastrointestinal side effects and, at high doses in animal models, more severe toxicities. Raloxifene effectively prevents bone loss with the added benefit of being non-stimulatory to the uterus, but it can be associated with an increased risk of thromboembolic events.

Further research, including direct comparative studies and comprehensive toxicity profiling, is warranted to fully elucidate the therapeutic potential of Isotaxiresinol and its derivatives, such as this compound, as a novel treatment for postmenopausal osteoporosis.

References

Comparative Guide to the Target Validation of Isotaxiresinol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the target validation studies for Isotaxiresinol, a lignan with demonstrated anti-osteoporotic and hepatoprotective properties. Due to the limited availability of direct target-based quantitative data for Isotaxiresinol, this document focuses on its observed biological activities and compares them with alternative compounds for which such data is available. Information regarding the specific derivative "Isotaxiresinol 9,9'-acetonide" is not currently available in published literature; therefore, this guide centers on the parent compound, Isotaxiresinol.

Anti-Osteoporotic Activity: Targeting the RANKL Signaling Pathway

Isotaxiresinol has been shown to possess in vivo anti-osteoporotic activity by inhibiting bone resorption. This suggests that its molecular target may lie within the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway, a critical regulator of osteoclast differentiation and function.

Experimental Workflow for Assessing Anti-Osteoporotic Activity

The following diagram illustrates a typical workflow for evaluating the anti-osteoporotic potential of a compound.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies bmm Bone Marrow-Derived Macrophages (BMMs) rankl RANKL Stimulation bmm->rankl Differentiation Induction ovx Ovariectomized (OVX) Rat Model trap TRAP Staining Assay rankl->trap pit Pit Formation Assay rankl->pit gene Gene Expression Analysis (e.g., NFATc1, c-Fos) rankl->gene compound Test Compound (e.g., Isotaxiresinol) compound->rankl Inhibition treatment Compound Administration ovx->treatment bmd Bone Mineral Density (BMD) Measurement treatment->bmd serum Serum Biomarker Analysis treatment->serum histo Histomorphometry treatment->histo

Figure 1. Experimental workflow for evaluating anti-osteoporotic compounds.
Isotaxiresinol: In Vivo Efficacy

An in vivo study using an ovariectomized (OVX) rat model of postmenopausal osteoporosis demonstrated that oral administration of Isotaxiresinol for 6 weeks led to:

  • Increased bone mineral content (BMC) and bone mineral density (BMD) in total and cortical bones compared to the OVX control group.[1]

  • Prevention of the decrease in three bone strength indexes induced by ovariectomy.[1]

  • A significant inhibition of bone resorption, as indicated by serum biochemical markers.[1]

Disclaimer: Specific IC50 values for Isotaxiresinol in RANKL inhibition or osteoclastogenesis assays are not available in the current literature.

Alternative Compounds Targeting the RANKL Pathway

The following table summarizes the performance of alternative compounds that inhibit RANKL-induced osteoclastogenesis.

Compound/DrugTarget/MechanismIn Vitro AssayIC50 ValueReference(s)
Denosumab Monoclonal antibody against RANKLOsteoclast formationNot applicable (Biologic)[2][3][4][5][6]
Fargesin Lignan, inhibits RANKL-mediated osteoclast differentiationTRAP Assay4.33 µM[7]
Aschatin Lignan, inhibits RANKL-mediated osteoclast differentiationTRAP Assay7.43 µM[7]
Lirioresinol B dimethyl ether Lignan, inhibits RANKL-mediated osteoclast differentiationTRAP Assay8.88 µM[7]
Compound 5J-319S Small molecule inhibitor of osteoclastogenesisTRAP Assay1.1 µM[8]
Compound 7756003 Small molecule inhibitor of osteoclastogenesisTRAP Assay4.6 µM[8]
Experimental Protocols

1. In Vitro Osteoclast Differentiation Assay (TRAP Staining)

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF).

  • Induction of Differentiation: To induce osteoclast formation, BMMs are stimulated with RANKL.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Isotaxiresinol or alternatives) concurrently with RANKL stimulation.

  • TRAP Staining: After a period of incubation (typically 4-6 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts. The IC50 value is calculated as the concentration of the compound that inhibits 50% of osteoclast formation.[9][10][11][12]

2. In Vivo Ovariectomized (OVX) Rat Model

  • Animal Model: Female Sprague-Dawley rats are bilaterally ovariectomized to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.

  • Compound Administration: Following a recovery period, the OVX rats are orally administered the test compound daily for a specified duration (e.g., 6 weeks).

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on bones such as the femur and tibia.

    • Serum Biomarkers: Blood samples are collected to measure markers of bone formation (e.g., alkaline phosphatase) and bone resorption (e.g., deoxypyridinoline).

    • Bone Strength: Mechanical properties of the bones are assessed through biomechanical testing.[2][3][4][13]

Hepatoprotective Activity: Targeting the TNF-α Signaling Pathway

Isotaxiresinol has demonstrated a protective effect against liver injury by inhibiting tumor necrosis factor-alpha (TNF-α)-dependent apoptosis. This points to a potential therapeutic target within the TNF-α signaling cascade.

TNF-α Signaling Pathway and Apoptosis

The binding of TNF-α to its receptor (TNFR1) can trigger a signaling cascade that leads to the activation of caspases and ultimately, apoptosis.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 Caspase8_active Caspase-8 Caspase8->Caspase8_active Activation Caspase3 Pro-Caspase-3 Caspase8_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Activation Apoptosis Apoptosis Caspase3_active->Apoptosis Isotaxiresinol Isotaxiresinol Isotaxiresinol->TRADD Inhibition?

Figure 2. Simplified TNF-α induced apoptosis pathway and potential inhibition by Isotaxiresinol.
Isotaxiresinol: Hepatoprotective Effects

A study investigating the effects of Isotaxiresinol on D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced hepatic apoptosis in mice revealed that pre-administration of Isotaxiresinol:

  • Significantly reduced DNA fragmentation and prevented chromatin condensation and apoptotic body formation.[14]

  • Significantly inhibited the elevation of serum TNF-α and interferon-gamma (IFN-γ) levels.[14]

  • Showed a significant dose-dependent protective effect on D-GalN/TNF-α-induced cell death in primary cultured mouse hepatocytes and TNF-α-mediated cell death in murine L929 fibrosarcoma cells.[14]

Disclaimer: A specific IC50 value for the inhibition of TNF-α signaling by Isotaxiresinol is not available in the current literature.

Alternative Compounds Targeting the TNF-α Pathway

The following table provides a comparison of small molecule inhibitors of TNF-α.

Compound/DrugIn Vitro AssayIC50 ValueReference(s)
Compound 2 TNF-α inhibition in THP-1 cells6.5 ± 0.8 µM[15]
Compound 3 TNF-α inhibition in THP-1 cells27.4 ± 1.7 µM[15]
Compound 1 TNF-α inhibition in THP-1 cells32.5 ± 4.5 µM[15]
Pentoxifylline (Standard) TNF-α inhibition in THP-1 cells340.6 ± 7.54 µM[15]
C87 Inhibition of TNF-α-induced cytotoxicity8.73 µM[16]
UCB-4433 Fluorescence polarization binding assay28 nM[17]
TIM1 Inhibition of TNF-α-mediated IL-6 secretion in HDFs6.3 µM[18]
Experimental Protocols

1. TNF-α-Induced Apoptosis Assay in Hepatocytes

  • Cell Culture: Primary mouse hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured.

  • Induction of Apoptosis: Cells are treated with a combination of an apoptosis-sensitizing agent like D-galactosamine or Actinomycin D and recombinant TNF-α.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound before the addition of the apoptosis-inducing agents.

  • Assessment of Apoptosis:

    • Cell Viability Assay: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay to determine the protective effect of the compound.

    • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.

    • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using specific substrates.[19][20][21][22][23]

2. In Vivo Model of D-GalN/LPS-Induced Liver Injury

  • Animal Model: Mice are injected with D-galactosamine and lipopolysaccharide (LPS) to induce a robust inflammatory response and subsequent hepatocyte apoptosis, mimicking aspects of acute liver failure.

  • Compound Administration: The test compound is administered to the animals prior to the D-GalN/LPS challenge.

  • Outcome Measures:

    • Serum Transaminases: Blood is collected to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.

    • Histopathology: Liver tissues are collected, fixed, and stained (e.g., with H&E) to assess the extent of necrosis and apoptosis.

    • Cytokine Levels: Serum levels of TNF-α and other inflammatory cytokines are measured by ELISA.[14][24]

References

Benchmarking Isotaxiresinol 9,9'-acetonide: A Comparative Guide to Key Bioactive Compounds from Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, is a rich source of bioactive compounds with significant therapeutic potential. While taxanes like Paclitaxel are renowned for their potent anticancer properties, the diverse array of other phytochemicals within Taxus species, including lignans, warrants thorough investigation. This guide provides a comparative overview of Isotaxiresinol 9,9'-acetonide, a lignan found in Taxus wallichiana, benchmarked against the well-established Taxus compound, Paclitaxel.

Disclaimer: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this guide presents a hypothetical benchmark based on the known biological activities of structurally related lignans isolated from Taxus species, such as taxiresinol and isolariciresinol. The data for Paclitaxel is well-established and serves as a reference point. All experimental data presented is for informational purposes and should be verified through independent laboratory investigation.

Data Presentation: Comparative Biological Activity

The following tables summarize the cytotoxic and anti-inflammatory activities of representative Taxus lignans and Paclitaxel.

Table 1: Comparative Cytotoxicity (IC50 Values)

Compound ClassCompoundCell LineIC50 ValueCitation
LignanTaxiresinolPC12 (rat adrenal pheochromocytoma)1.22 ± 0.03 µM[1]
LignanSecoisolariciresinol DiglucosideHCT116 (human colon carcinoma)Induces pyroptosis at 50 µM
TaxanePaclitaxelHuman Tumor Cell Lines (general)2.5 - 7.5 nM (24h exposure)[2]
TaxanePaclitaxelNSCLC (Non-Small Cell Lung Cancer)9.4 µM (24h exposure), 0.027 µM (120h exposure)[3]
TaxanePaclitaxelSK-BR-3 (human breast cancer)Not explicitly stated, but effective at nM concentrations
TaxanePaclitaxelMDA-MB-231 (human breast cancer)0.3 µM[4]
TaxanePaclitaxelMCF-7 (human breast cancer)3.5 µM[4]

Table 2: Comparative Anti-inflammatory Activity

Compound ClassCompoundAssayEffectCitation
LignanIsolariciresinolNitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells)Significant inhibition[5]
LignanIsolariciresinolProstaglandin E2 (PGE2) Production InhibitionSignificant inhibition[6]
LignanTaxiresinolAntinociceptive activity (p-benzoquinone-induced writhing in mice)37.8% inhibition at 100 mg/kg[7]
TaxanePaclitaxelReduction of pro-inflammatory mediators (in vivo melanoma model)Decreased TNF-α, IL-1β, etc.
TaxanePaclitaxelInhibition of inflammatory biomarkers (patients with coronary artery disease)Trend towards reduction in hsCRP and IL-6[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathway: Paclitaxel's Mechanism of Action

paclitaxel_pathway paclitaxel Paclitaxel beta_tubulin β-Tubulin Subunit of Microtubules paclitaxel->beta_tubulin microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization Binds to mitotic_spindle Abnormal Mitotic Spindle Formation microtubule_stabilization->mitotic_spindle Leads to mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Paclitaxel's anticancer mechanism.

Experimental Workflow: In Vitro Cytotoxicity and Anti-inflammatory Screening

experimental_workflow start Start: Test Compounds (this compound, Paclitaxel) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) start->anti_inflammatory ic50 Determine IC50 Values cytotoxicity->ic50 no_inhibition Determine % NO Inhibition anti_inflammatory->no_inhibition cancer_cells Cancer Cell Lines (e.g., MCF-7, HCT116) cancer_cells->cytotoxicity macrophages Macrophage Cell Line (RAW 264.7) macrophages->anti_inflammatory comparison Comparative Analysis ic50->comparison no_inhibition->comparison

Caption: Workflow for compound screening.

Logical Relationship: Classes of Bioactive Compounds in Taxus

taxus_compounds taxus Taxus Species taxanes Taxanes taxus->taxanes lignans Lignans taxus->lignans flavonoids Flavonoids taxus->flavonoids paclitaxel Paclitaxel taxanes->paclitaxel docetaxel Docetaxel taxanes->docetaxel isotaxiresinol Isotaxiresinol 9,9'-acetonide lignans->isotaxiresinol taxiresinol_node Taxiresinol lignans->taxiresinol_node

Caption: Major bioactive compounds in Taxus.

References

Safety Operating Guide

Proper Disposal Procedures for Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Measures & Personal Protective Equipment (PPE)

Before handling Isotaxiresinol 9,9'-acetonide for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and ensure full skin coverage.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Check with your institution's safety office for specific glove recommendations for this type of compound.

  • Respiratory Protection: If there is a risk of generating dust, work in a fume hood or wear a respirator.

Hazardous Waste Determination

Since the specific hazards of this compound are not documented, it must be managed as a hazardous waste. The Resource Conservation and Recovery Act (RCRA) requires a formal hazardous waste determination for all chemical waste.[1][2][3][4] Your institution's EHS department will make the final determination, but you must treat it as hazardous. Never dispose of this chemical down the drain or in the regular trash.[5][6][7]

Disposal Protocol for Unused or Waste Product

Step 1: Containerization

  • Collect waste this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[8][9][10] Plastic containers are often preferred.[6]

  • If possible, use the original container.[8]

  • Do not use food containers like mayonnaise or pickle jars.[8]

Step 2: Labeling

  • Label the waste container clearly with a "Hazardous Waste" tag provided by your EHS department.

  • The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).[11]

    • The approximate quantity of the waste.

    • The date you first added waste to the container (accumulation start date).[7]

    • Your name, laboratory, and contact information.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[6][8]

  • The SAA must be at or near the point of waste generation.[6]

  • Ensure the waste is segregated from incompatible materials. For example, store acids and bases separately.[8]

  • Inspect the storage area weekly for any signs of leakage.[8]

Step 4: Requesting Disposal

  • Once the waste container is full or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.[6][10]

  • Do not allow waste to accumulate beyond the specified limits for an SAA.

ParameterRegulatory LimitCitation
Maximum Total Hazardous Waste in SAA55 gallons[6]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kg (solid)[6]
Maximum Accumulation Time (partially filled)Up to 1 year[8]
Removal Time After Container is FullWithin 3 days[8]

Spill Cleanup Procedures

For minor spills (e.g., less than one pound of solid material), laboratory personnel with proper training and equipment can perform the cleanup.[12]

Step 1: Control and Isolate

  • Alert others in the lab.

  • Prevent the spread of the powder. Avoid creating dust.[12]

Step 2: Assemble Cleanup Materials

  • Gather your spill kit, which should include a plastic scoop, polyethylene bags, wet spill pads or paper towels, and hazardous waste labels.

Step 3: Clean the Spill

  • Using a plastic scoop, carefully place the spilled solid material into a polyethylene bag.[12]

  • Wipe the spill area with a wet spill pad or paper towel to remove any remaining residue.[12]

  • Place the used pads and towels into the same polyethylene bag.[12]

Step 4: Package and Label

  • Seal the bag securely with tape.

  • Attach a completed hazardous waste label to the bag.[12]

  • Dispose of the bag as hazardous waste through your EHS department.

Step 5: Decontaminate

  • Clean all tools used for the cleanup with soap and water, collecting the rinse water as hazardous waste if necessary.

  • Dispose of your gloves as hazardous waste.[12]

Empty Container Disposal

A container that held this compound must be properly decontaminated before being disposed of as regular trash.

Step 1: Triple Rinse

  • Rinse the empty container three times with a solvent capable of removing the residue (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[5]

  • Crucially, collect all three rinses (the "rinsate") as a new hazardous waste stream. [5][10] Label this new waste container appropriately (e.g., "Acetone with trace this compound").

Step 2: Final Preparation

  • Allow the container to air dry completely in a fume hood.

  • Obliterate or remove all chemical labels from the container.[5][10]

  • Remove the cap before disposal.[5]

Step 3: Disposal

  • Once thoroughly rinsed, dried, and defaced, the container can be disposed of in the regular trash or designated glass disposal box.[5][10]

G Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_disposal Waste Disposal Path cluster_spill Spill / Empty Container start Start: Have waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds_check Is a specific SDS available? ppe->sds_check treat_hazardous No SDS: Treat as hazardous waste with unknown toxicity sds_check->treat_hazardous No collect Collect in a labeled, compatible hazardous waste container sds_check->collect Yes (Follow SDS) is_spill Is it a minor spill or an empty container? treat_hazardous->is_spill store Store in designated Satellite Accumulation Area (SAA) collect->store request_pickup Contact EHS for waste pickup store->request_pickup end_disposal Disposed by licensed hazardous waste vendor request_pickup->end_disposal is_spill->collect No (Bulk Waste) spill_proc Follow Spill Cleanup Procedure: 1. Contain solid 2. Package waste & debris 3. Label as hazardous waste is_spill->spill_proc Spill container_proc Follow Empty Container Procedure: 1. Triple rinse with solvent 2. Collect rinsate as hazardous waste 3. Deface label, dispose of container is_spill->container_proc Empty Container connect_to_collect Rinsate / Spill Waste spill_proc->connect_to_collect container_proc->connect_to_collect connect_to_collect->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Isotaxiresinol 9,9'-acetonide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Isotaxiresinol 9,9'-acetonide could not be located. The following guidance is based on best practices for handling chemical compounds of unknown toxicity and data from structurally related compounds, such as lignans. It is imperative to conduct a thorough risk assessment before beginning any work. All laboratory activities should be performed by trained personnel in a controlled environment.

This compound is a lignan natural product isolated from plants of the Taxus genus.[1][2] As a purified chemical substance intended for research, it must be handled with care, assuming it may be bioactive and potentially hazardous. The primary routes of exposure to be controlled are inhalation of dust, skin contact, and eye contact.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is summarized below. This equipment should be worn at all times when handling the compound.

Body Area Equipment Standard/Specification Purpose
Eyes/Face Safety Goggles or Safety Glasses with Side ShieldsANSI Z87.1 or EN 166Protects eyes from dust particles and splashes. A face shield may be required for larger quantities.[3]
Hands Chemical-Resistant GlovesEN 374Prevents skin contact. Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4]
Body Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.[3]
Respiratory N95 Respirator or higherNIOSH ApprovedRequired when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles.[3]
Feet Closed-Toe ShoesN/AProtects feet from spills and falling objects.[5]

Operational Plan

A systematic approach to handling this compound is crucial for ensuring safety and maintaining the integrity of the research.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled.

Handling and Experimental Protocol

Methodology for Safe Handling:

  • Preparation: Before handling the compound, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.[4] Confirm that an eyewash station and safety shower are accessible.[3]

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: If handling the solid powder, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust. Use non-sparking tools.[4]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.

  • Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Contain: For small powder spills within a fume hood, gently cover the spill with absorbent pads to prevent further dispersal.

  • Clean-Up: Moisten the absorbent material with water or an appropriate solvent to prevent dust generation during clean-up. Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain.[3]

Waste Type Disposal Procedure
Unused Compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.
Contaminated Consumables Place all contaminated items (e.g., gloves, pipette tips, paper towels, empty containers) into a designated, sealed hazardous waste bag or container.[3]
Solutions Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.

Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Visual Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency Spill prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh Proceed to handling experiment Perform Experiment weigh->experiment clean_area Clean & Decontaminate Work Area experiment->clean_area Experiment complete spill Spill Occurs experiment->spill dispose_waste Segregate & Label Hazardous Waste clean_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_response Execute Spill Response Protocol spill->spill_response spill_response->clean_area After cleanup

Caption: Workflow for safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。